6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWAGCIRTUYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945970 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2328-12-3 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2328-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine, is a pivotal heterocyclic alkaloid derivative that serves as a fundamental scaffold in medicinal chemistry.[1][2] Its structural framework is integral to the development of a diverse range of pharmacologically active agents, particularly in the realm of neuropharmacology and oncology.[3] While this compound is often utilized as a building block for more complex molecules, its core structure is associated with interactions with several key biological targets. This technical guide consolidates the current understanding of the mechanism of action associated with the 6,7-dimethoxytetrahydroisoquinoline core, drawing from studies on its derivatives to elucidate its potential biological activities. The primary mechanisms explored include modulation of P-glycoprotein (P-gp), affinity for sigma-2 (σ2) receptors, and potential interaction with calcium channels. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing these interactions, and visual representations of the implicated signaling pathways.
Core Pharmacological Profile
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a recognized pharmacophore, contributing to the biological activity of numerous compounds. Its significance is particularly noted in the development of agents targeting multidrug resistance and neurological disorders.
P-glycoprotein (P-gp) Modulation
The 6,7-dimethoxytetrahydroisoquinoline scaffold is a cornerstone in the design of P-glycoprotein inhibitors. P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells, and its overexpression is a major cause of multidrug resistance (MDR) in cancer chemotherapy.[4][5] Several derivatives incorporating the 6,7-dimethoxytetrahydroisoquinoline nucleus have demonstrated potent P-gp inhibitory activity, suggesting that the core structure contributes to this effect.[6]
Sigma-2 (σ2) Receptor Affinity
The 6,7-dimethoxytetrahydroisoquinoline moiety is frequently employed in the synthesis of selective σ2 receptor ligands. The σ2 receptor is implicated in various cellular processes, including cell proliferation and apoptosis, and is overexpressed in many tumor cell lines.[2][7][8][9] This makes it an attractive target for both cancer diagnostics and therapeutics. The inclusion of the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring has been shown to enhance selectivity for the σ2 receptor over the σ1 receptor.[6]
Potential Calcium Channel Modulation
Studies on closely related 1-substituted dihydroisoquinoline derivatives suggest a potential role in modulating calcium channels. Specifically, research on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) indicates that it may induce smooth muscle contraction through the activation of voltage-gated L-type Ca2+ channels, leading to an increase in cytosolic calcium levels.[10] While this provides a plausible mechanism, further investigation is required to determine if this compound shares this activity.
Quantitative Data on Derivatives
Direct quantitative binding or functional data for this compound at various targets is limited in the public domain. However, data from studies on its derivatives provide valuable insights into the potential potency of compounds containing this core structure.
| Compound/Derivative | Target | Assay Type | Value | Reference |
| 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide | P-glycoprotein (P-gp) | Doxorubicin resistance reversal | EC50 = 127.5 ± 9.1 nM | [4] |
| 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives (Compound 3 and 8) | P-glycoprotein (P-gp) | Cell proliferation inhibition with Doxorubicin (10 µM) | 35% and 29% reduction in HT29/DX cells | [5] |
| OY-101 (a derivative) | P-glycoprotein (P-gp) | Vincristine resistance reversal in Eca109/VCR cells | IC50 = 9.9 nM (Reversal Factor = 690.6) | [5] |
| PID-9 (a derivative) | P-glycoprotein (P-gp) | Doxorubicin resistance reversal in SW620/AD300 cells | IC50 = 0.1338 µM (Reversal Factor = 78.6) | [5] |
| A10 (a derivative) | P-glycoprotein (P-gp) | Doxorubicin resistance reversal in SW620/AD300 cells | IC50 = 0.25 µM (Reversal Factor = 44.4) | [5] |
Experimental Protocols
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Compounds that are substrates or inhibitors of P-gp can stimulate or inhibit its ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Test compound (this compound)
-
Verapamil (positive control, P-gp substrate)
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
ATP detection reagent (e.g., Pgp-Glo™ Assay System)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, pH 7.4)
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and controls in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compound, verapamil, or Na3VO4 to the respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP.
-
Incubate the plate at 37°C for a defined period (e.g., 40 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence using a luminometer. The change in luminescence is inversely proportional to the P-gp ATPase activity.[4]
Data Analysis: The ATPase activity is calculated as the difference in ATP hydrolysis between the absence and presence of Na3VO4. The effect of the test compound is then determined by comparing the ATPase activity in its presence to the basal activity.
P-gp ATPase Assay Workflow
Sigma-2 (σ2) Receptor Radioligand Binding Assay
This competitive inhibition assay determines the affinity of a test compound for the σ2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue homogenates rich in σ2 receptors (e.g., rat liver membranes)
-
Radioligand (e.g., [3H]DTG - 1,3-di-o-tolylguanidine)
-
(+)-Pentazocine (to mask σ1 receptors)
-
Non-specific binding control (e.g., unlabeled haloperidol or DTG at a high concentration)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes or a 96-well plate, combine the membrane homogenate, radioligand, and (+)-pentazocine in the assay buffer.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Add the different concentrations of the test compound to the experimental wells.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay Workflow
Ex Vivo Smooth Muscle Contraction/Relaxation Assay
This assay assesses the effect of a test compound on the contractility of isolated smooth muscle tissue, such as aortic rings.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Contractile agents (e.g., phenylephrine, KCl)
-
Test compound (this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the smooth muscle tissue and cut it into rings or strips.
-
Mount the tissue in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a stable contraction using a contractile agent like phenylephrine or KCl.
-
Once the contraction reaches a plateau, add the test compound in a cumulative or non-cumulative manner to assess for vasorelaxant effects.
-
To assess for contractile effects, add the test compound to the equilibrated tissue before the addition of a contractile agent.
-
Record the changes in isometric tension using the force transducers and data acquisition system.[5]
Data Analysis: The contractile or relaxant responses are typically expressed as a percentage of the maximal contraction induced by the contractile agent. Dose-response curves are generated to determine the EC50 (for contraction) or IC50 (for relaxation) values.
Smooth Muscle Contraction Assay Workflow
Proposed Signaling Pathways
Based on the activities of its derivatives, the following signaling pathways are proposed for the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.
P-glycoprotein Inhibition
Derivatives containing the 6,7-dimethoxytetrahydroisoquinoline scaffold have been shown to inhibit P-gp. This inhibition can occur through direct binding to the transporter, potentially competing with substrate binding or by modulating its ATPase activity, which is essential for the efflux function. Inhibition of P-gp leads to increased intracellular accumulation of co-administered drugs that are P-gp substrates.
Proposed Mechanism of P-glycoprotein Inhibition
Sigma-2 (σ2) Receptor Interaction
The 6,7-dimethoxytetrahydroisoquinoline core is a key feature of many high-affinity σ2 receptor ligands. The σ2 receptor, now identified as TMEM97, is involved in cholesterol homeostasis and calcium signaling.[12] Ligand binding to the σ2 receptor can modulate these pathways, and in the context of cancer cells, can lead to apoptosis.
Proposed Sigma-2 Receptor Signaling Pathway
Potential L-type Calcium Channel Activation
Based on studies of a dihydroisoquinoline derivative, it is hypothesized that compounds with this core structure may activate L-type calcium channels in smooth muscle cells. This would lead to an influx of extracellular calcium, an increase in intracellular calcium concentration, and subsequent activation of the contractile machinery, resulting in smooth muscle contraction.
Hypothesized L-type Calcium Channel Activation Pathway
Conclusion
This compound is a versatile chemical entity with a core structure that is integral to the activity of compounds targeting P-glycoprotein and sigma-2 receptors. While direct and comprehensive pharmacological data for the parent compound is not extensively available, the wealth of information on its derivatives provides a strong foundation for understanding its potential mechanisms of action. The primary proposed activities include the inhibition of P-gp-mediated drug efflux, binding to σ2 receptors leading to downstream effects on calcium signaling and apoptosis, and a potential for modulating L-type calcium channels. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the precise molecular interactions and cellular consequences of this important pharmacophore. Future research should focus on the direct pharmacological characterization of this compound to definitively elucidate its mechanism of action and therapeutic potential.
References
- 1. Heliamine - Wikipedia [en.wikipedia.org]
- 2. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Biological Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. As a derivative of the tetrahydroisoquinoline (THIQ) nucleus, it is a structural component of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The hydrochloride salt form enhances its solubility and stability, making it a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities associated with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, focusing on its applications in anticancer, neuroprotective, cardiovascular, and anti-inflammatory research. While quantitative data for the parent hydrochloride compound is limited in publicly available literature, this guide presents data for key derivatives to illustrate the therapeutic potential of this scaffold.
Anticancer Activity: Reversal of Multidrug Resistance
A significant area of research for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells.
Mechanism of Action: P-glycoprotein Inhibition
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent P-gp inhibitors.[1] By binding to P-gp, these compounds allosterically or competitively inhibit its efflux function, leading to an increased intracellular concentration of chemotherapeutic agents and restoring their efficacy in resistant cancer cells.[1]
Quantitative Data for Key Derivatives
| Compound ID | Structure (Modification on the core) | Target Cell Line | IC50 (µM) for Adriamycin Resistance Reversal | Reversal Fold | Reference |
| 6e | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.66 | 24.13 | [2] |
| 6h | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.65 | 24.50 | [2] |
| 7c | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.96 | 16.59 | [2] |
| Verapamil | (Reference P-gp Inhibitor) | K562/A02 | 1.89 | 8.43 | [2] |
Note: The data presented is for derivatives and not the core compound itself. It serves to illustrate the potential of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold.
Signaling Pathway for P-gp Inhibition
The primary mechanism is the direct inhibition of the P-gp efflux pump, which is a transmembrane protein. This action increases the intracellular concentration of chemotherapeutic drugs, allowing them to exert their cytotoxic effects through various pathways, such as inducing apoptosis via the p53 and caspase signaling cascades.
Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is a common method to assess the P-gp inhibitory activity of a test compound.
1. Cell Culture:
-
Culture P-gp overexpressing cells (e.g., Eca109/VCR or K562/A02) and the corresponding parental non-resistant cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Preparation:
-
Harvest cells in the logarithmic growth phase and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
3. Inhibitor and Substrate Incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the test compound (this compound or its derivatives) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control P-gp inhibitor (e.g., verapamil).
-
Incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, Rhodamine 123, to a final concentration of 5 µM.
-
Incubate for another 60 minutes at 37°C, protected from light.
4. Efflux Period:
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed, substrate-free medium (containing the test compound/inhibitor or vehicle) and incubate for 60 minutes at 37°C to allow for drug efflux.
5. Flow Cytometry Analysis:
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the final cell pellet in PBS for analysis.
-
Acquire data on a flow cytometer, exciting at 488 nm and measuring the emission in the green channel (typically around 525 nm).
-
Analyze the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the presence of the test compound indicates inhibition of Rhodamine 123 efflux and thus, P-gp inhibition.
6. Data Analysis:
-
Calculate the reversal fold (RF) using the formula: RF = IC50 (chemotherapeutic drug alone) / IC50 (chemotherapeutic drug + test compound).
-
The IC50 for P-gp inhibition can be determined by plotting the percentage of fluorescence increase against the concentration of the test compound.
Neuroprotective Activity
The tetrahydroisoquinoline scaffold is of significant interest in neuroscience research due to its structural similarity to certain endogenous neurochemicals and its potential to modulate neurotransmitter systems.
Potential Mechanisms of Neuroprotection
While direct studies on this compound are limited, research on related isoquinoline alkaloids suggests several neuroprotective mechanisms:
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Action: Inhibition of pro-inflammatory signaling pathways in the brain, reducing neuroinflammation.
-
Modulation of Signaling Pathways: Interaction with key signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt pathway.
Neuroprotective Signaling Pathways
Phytochemicals, including isoquinoline alkaloids, are known to exert neuroprotective effects by modulating various signaling pathways. A potential pathway involves the activation of pro-survival signals and the inhibition of apoptotic cascades.
Cardiovascular Effects
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to possess cardiovascular effects, particularly vasorelaxant properties.
Mechanism of Action: Calcium Channel Modulation
The vasorelaxant effects are often attributed to the modulation of calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium through L-type calcium channels, these compounds can reduce vascular tone and promote relaxation of blood vessels.
Experimental Protocol: Rat Aortic Ring Contraction Assay
This ex vivo method is used to assess the vasorelaxant properties of a compound.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Carefully remove adhering connective and adipose tissues and cut the aorta into rings of 2-3 mm in length.
2. Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
3. Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).
-
Once the contraction reaches a stable plateau, cumulatively add the test compound (this compound) in increasing concentrations.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
4. Data Analysis:
-
Construct concentration-response curves for the vasorelaxant effect.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.
Anti-inflammatory and Analgesic Activity
Studies on derivatives have indicated that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can exhibit significant anti-inflammatory and analgesic properties.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)
This in vivo model is used to screen for peripheral analgesic activity.
1. Animal Preparation:
-
Use male albino mice, acclimatized to laboratory conditions.
-
Divide the animals into groups: control (vehicle), positive control (e.g., aspirin), and test groups receiving different doses of this compound.
2. Drug Administration:
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
3. Induction of Writhing:
-
After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).
4. Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for each animal over a 20-minute period.
5. Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a classic model for evaluating acute anti-inflammatory activity.
1. Animal Preparation:
-
Use male Wistar rats.
-
Measure the initial paw volume of each rat using a plethysmometer.
2. Drug Administration:
-
Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally.
3. Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a promising pharmacophore with diverse biological activities. While extensive quantitative data on the parent hydrochloride compound is needed, the potent anticancer (via MDR reversal), neuroprotective, cardiovascular, and anti-inflammatory properties of its derivatives highlight the significant potential of this chemical class. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and its future analogs. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by the core compound to fully realize its therapeutic potential.
References
- 1. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Pharmacology of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide for Researchers
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic scaffold that forms the core of numerous biologically active compounds. As a derivative of tetrahydroisoquinoline (THIQ), this molecule has garnered significant attention in medicinal chemistry and pharmacology. The THIQ nucleus is a common feature in a wide array of natural alkaloids and synthetic molecules, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacology of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, focusing on its core pharmacological properties and the activities of its key derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Pharmacological Activities
While much of the detailed pharmacological data is available for derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the core structure is known to be a versatile building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology. Research has highlighted its potential in the development of treatments for neurological disorders. The primary pharmacological activities associated with this scaffold are detailed below, with a focus on well-characterized derivatives.
Monoamine Oxidase-A (MAO-A) Inhibition
One of the most significant activities of derivatives of this scaffold is the inhibition of monoamine oxidase-A (MAO-A). Salsolidine, the 1-methyl derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a notable example. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant drugs.
Salsolidine acts as a stereoselective and competitive inhibitor of MAO-A. The (R)-enantiomer of salsolidine demonstrates significantly higher potency compared to the (S)-enantiomer.
P-glycoprotein (P-gp) Inhibition
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer chemotherapy. By inhibiting P-gp, these compounds can reverse MDR and enhance the efficacy of anticancer drugs. Several studies have synthesized and evaluated a range of these derivatives, identifying potent P-gp modulators that can sensitize cancer cells to chemotherapeutic agents like doxorubicin.
Dopamine Receptor Modulation
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a recognized pharmacophore for dopamine D3 receptor ligands. A number of derivatives have been synthesized that exhibit high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes. The D3 receptor is a target of interest for the treatment of various neurological and psychiatric disorders, including substance addiction and schizophrenia.
Other Biological Activities
Beyond these primary activities, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been explored for a variety of other biological effects:
-
Antiproliferative Activity: A carboxylic acid derivative has been shown to have antiproliferative effects in hepatocellular carcinoma models.[1]
-
Analgesic and Anti-inflammatory Effects: A 1-(4'-dimethylaminophenyl) derivative has demonstrated significant analgesic and anti-inflammatory properties.[2]
-
HIV-1 Reverse Transcriptase Inhibition: The scaffold has been used to design inhibitors of HIV-1 reverse transcriptase.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives from the available literature.
Table 1: Monoamine Oxidase-A (MAO-A) Inhibition
| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Assay Type | Reference |
| Salsolidine | (R) | MAO-A | 31 µM | Competitive Inhibition | [4] |
| Salsolidine | (R) | MAO-A | 77 µM | Stereoselective competitive inhibition | [5] |
Table 2: P-glycoprotein (P-gp) Inhibition
| Compound | Cell Line | IC50 Value | Assay | Reference |
| Derivative 6e | K562/A02 | 0.66 µM | MTT Assay | [6] |
| Derivative 6h | K562/A02 | 0.65 µM | MTT Assay | [6] |
| Derivative 7c | K562/A02 | 0.96 µM | MTT Assay | [6] |
Table 3: Dopamine D3 Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Selectivity (vs. D2) | Reference |
| Derivative 5s | D3 Receptor | 1.2 nM | 15- to 420-fold | [7] |
| Derivative 5t | D3 Receptor | 3.4 nM | 15- to 420-fold | [7] |
| Derivative 31 | D3 Receptor | pKi = 8.4 | 150-fold | [8] |
Signaling Pathways and Experimental Workflows
Monoamine Oxidase-A (MAO-A) Inhibition Pathway
The inhibition of MAO-A by salsolidine increases the synaptic concentration of monoamine neurotransmitters. This leads to enhanced signaling through their respective postsynaptic receptors.
General Workflow for In Vitro Inhibition Assays
The following diagram illustrates a generalized workflow for determining the inhibitory potency of a compound against a specific target, such as an enzyme or a receptor.
Detailed Experimental Protocols
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the IC50 and Ki values of a test compound for MAO-A.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
Test compound (e.g., Salsolidine)
-
Control inhibitor (e.g., Clorgyline)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-A enzyme solution. Include wells for a positive control (with control inhibitor) and a negative control (without inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Signal Detection: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the kynuramine reaction.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This protocol uses a flow cytometric assay to measure the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/A02 or MES-SA/DX5)
-
Parental cell line (negative control)
-
Rhodamine 123 (P-gp substrate)
-
Test compound
-
Verapamil (positive control inhibitor)
-
Cell culture medium (e.g., RPMI 1640)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and parental cell lines to the appropriate density.
-
Cell Treatment: Harvest the cells and resuspend them in culture medium. Incubate the cells with various concentrations of the test compound or verapamil for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Loading: Add Rhodamine 123 to the cell suspensions and incubate for a further period (e.g., 60 minutes) at 37°C in the dark.
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with excitation at 488 nm and emission at 530 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence ratio or percentage of control.
Dopamine D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand (e.g., [3H]spiperone)
-
Test compound
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
96-well microplate
-
Filtration apparatus
-
Glass fiber filters
-
Liquid scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Non-specific Binding: Include wells containing the radioligand and a high concentration of a non-labeled competitor (e.g., Haloperidol) to determine non-specific binding.
-
Total Binding: Include wells with only the radioligand and cell membranes to determine total binding.
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a diverse range of pharmacological activities. Its derivatives have shown significant potential as MAO-A inhibitors, P-gp modulators for overcoming multidrug resistance, and as selective ligands for the dopamine D3 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Whitepaper on its Profile as a Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a potential dopamine receptor agonist. While direct quantitative pharmacological data for this specific salt is limited in publicly accessible literature, this paper synthesizes findings from closely related analogs to build a comprehensive profile. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a key pharmacophore demonstrating notable affinity, particularly for D2-like dopamine receptors. This document details its mechanism of action through established dopamine signaling pathways, presents available quantitative data from structural analogs in clearly structured tables, and provides detailed experimental protocols for key in vitro and in vivo assays relevant to its characterization as a dopamine agonist.
Introduction
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are prevalent scaffolds in medicinal chemistry and neuropharmacology due to their structural resemblance to dopamine and their ability to interact with various neurotransmitter systems. The core THIQ structure is considered a "privileged scaffold" for the design of ligands targeting G-protein coupled receptors (GPCRs), including dopamine receptors. The specific 6,7-dimethoxy substitution pattern is found in numerous natural and synthetic compounds with significant biological activity. This whitepaper focuses on elucidating the potential of this compound as a dopamine agonist, a critical area of research for developing novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and depression.
Mechanism of Action: Dopamine Receptor Signaling Pathways
As a dopamine agonist, this compound is hypothesized to bind to and activate dopamine receptors, mimicking the effect of endogenous dopamine. Dopamine receptors are broadly classified into two families: D1-like (D1, D5) which are coupled to Gαs/olf proteins, and D2-like (D2, D3, D4) which are coupled to Gαi/o proteins.
D1-like Receptor Signaling Pathway
Activation of D1-like receptors by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
D2-like Receptor Signaling Pathway
Conversely, agonist binding to D2-like receptors activates the inhibitory Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. Gβγ subunits released upon G-protein activation can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Quantitative Data
The following tables summarize data for key analogs. It is critical to note that this data is not for the title compound but for structurally similar molecules, and serves as a predictive reference.
Table 1: Dopamine Receptor Binding Affinities (Ki) of a Tetrahydroisoquinoline Analog
Data presented below is for a key structural analog, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol , which was compared to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing analogue (Analogue 8) in the cited study.[2]
| Compound/Analog | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 |
Data from a study on D3-selective ligands, highlighting the affinity of the core tetrahydroisoquinoline scaffold.[2]
Table 2: Functional Activity (EC50) of Tetrahydroisoquinoline Derivatives at the D2 Receptor
The following data is for more complex derivatives of the tetrahydroisoquinoline scaffold, demonstrating their functional agonist activity.
| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Activity |
| 1-(2’-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQ | Human D2S | cAMP Inhibition | 2.9 | 48.4 | Partial Agonist |
| 1,2-Demethyl-nuciferine (Aporphine) | Human D2S | cAMP Inhibition | 10.2 | ~100 | Full Agonist |
Data from a study characterizing the agonist behavior of isoquinoline derivatives at human D2 dopamine receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dopaminergic activity of compounds like this compound.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells stably transfected with human D2R) are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay (D2-like Receptors)
This assay measures the ability of a compound to act as an agonist or antagonist at Gi-coupled D2-like receptors by quantifying its effect on cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the D2 receptor (e.g., CHO-hD2R) are cultured to confluency.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (6,7-Dimethoxy-THIQ).
-
Stimulation: Adenylyl cyclase is stimulated using forskolin. In an agonist-mode assay, the test compound's ability to inhibit this forskolin-stimulated cAMP production is measured.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximum effect) are calculated to determine the potency and efficacy of the agonist.
Conclusion
While direct and comprehensive pharmacological data for this compound remains to be fully elucidated in the public domain, the available evidence from closely related analogs strongly supports its potential as a dopamine receptor ligand, likely with agonist properties. The 6,7-dimethoxy-THIQ scaffold is a validated pharmacophore with notable affinity for dopamine receptors, particularly the D2-like family. The technical protocols and pathway diagrams provided in this whitepaper offer a robust framework for researchers to conduct further investigations. Future studies should focus on determining the precise binding affinities (Ki) and functional potencies (EC50) of this specific compound across all dopamine receptor subtypes to fully characterize its profile and therapeutic potential.
References
An In-depth Technical Guide to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, has garnered significant attention in the scientific community for its versatile chemical scaffold and diverse pharmacological activities. Initially discovered as a natural product, this compound has become a valuable building block in synthetic chemistry and a lead structure in drug discovery. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic methodologies, and an in-depth analysis of its biological activities, with a focus on its anti-inflammatory and P-glycoprotein (P-gp) inhibitory properties. Experimental protocols, quantitative data, and visual representations of key biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Discovery and History
The story of this compound begins with the exploration of natural products. It is also known by its trivial name, heliamine .[1] The seminal work in its discovery was conducted by Mata and McLaughlin, who in 1980, isolated it from the Mexican cereoid cactus, Backebergia militaris.[1] Their research, part of a broader investigation into cactus alkaloids, identified 3,4-dimethoxy-β-phenethylamine and heliamine as constituents of this cactus species.[1] Further studies in 1984, utilizing tandem mass spectrometry on extracts of Backebergia militaris, confirmed the presence of a variety of new alkaloids, including di- and tetra-hydro analogs of oxygenated isoquinolines, further solidifying the natural origin of this compound.[2] This discovery placed 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline within the rich chemical diversity of plant-derived alkaloids and set the stage for future investigations into its synthesis and pharmacological properties.
Synthetic Methodologies
The tetrahydroisoquinoline core is a "privileged scaffold" in medicinal chemistry, and numerous synthetic routes have been developed to access this important structural motif.[3] Two prominent methods for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are the Pomeranz–Fritsch–Bobbitt reaction and the Petasis reaction.
Pomeranz–Fritsch–Bobbitt Reaction
The Pomeranz–Fritsch reaction, and its subsequent modifications by Bobbitt, is a classical and widely used method for the synthesis of isoquinolines and tetrahydroisoquinolines.[4][5][6] The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal.
Experimental Protocol: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative via Pomeranz–Fritsch–Bobbitt Cyclization
This protocol is a generalized representation based on literature procedures.[3][7]
-
Formation of the Benzalaminoacetal: Condense 3,4-dimethoxybenzaldehyde with 2,2-diethoxyethylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water.
-
Reduction of the Imine: The resulting imine is reduced to the corresponding amine, typically using a reducing agent like sodium borohydride in an alcoholic solvent.
-
Cyclization: The aminoacetal is then subjected to acid-catalyzed cyclization. Concentrated hydrochloric acid or sulfuric acid is traditionally used. The reaction mixture is typically heated to promote cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the desired 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.[8]
Logical Workflow for Pomeranz-Fritsch-Bobbitt Synthesis
Caption: Workflow of the Pomeranz-Fritsch-Bobbitt synthesis.
Petasis Reaction
The Petasis reaction, a multicomponent reaction, offers a versatile and efficient method for the synthesis of substituted amines, including precursors to tetrahydroisoquinolines.[9][10][11] It involves the reaction of an amine, a carbonyl compound, and an organoboronic acid.
Experimental Protocol: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative via Petasis Reaction and Cyclization
This protocol is a generalized representation based on literature procedures.[3][12]
-
Petasis Reaction: A mixture of an appropriate amine (e.g., an aminoacetal), glyoxylic acid, and a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) is stirred in a suitable solvent, such as dichloromethane or ethanol, at room temperature.
-
Cyclization: The product from the Petasis reaction, an α-amino acid derivative, is then subjected to cyclization conditions, often involving treatment with a strong acid, similar to the Pomeranz–Fritsch–Bobbitt reaction, to form the tetrahydroisoquinoline ring.
-
Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is purified using standard techniques like column chromatography.
-
Salt Formation: The purified tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Logical Workflow for Petasis Reaction and Cyclization
Caption: Workflow of the Petasis reaction for THIQ synthesis.
Pharmacological Activities and Mechanism of Action
This compound and its derivatives exhibit a broad spectrum of biological activities, with anti-inflammatory and P-glycoprotein inhibitory effects being particularly noteworthy.
Anti-inflammatory Activity
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated significant anti-inflammatory properties. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect, being 3.3 times more potent than diclofenac sodium in a formalin-induced arthritis model in rats.[13]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. It is proposed that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκB degradation.
NF-κB Signaling Pathway
References
- 1. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of new cactus alkaloids in Backebergia militaris by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 10. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Petasis Reaction [organic-chemistry.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
The Structure-Activity Relationship of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their role as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer therapy. Additionally, other notable biological activities are discussed.
Core Biological Activity: Reversal of Multidrug Resistance
A significant body of research has focused on the development of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance.[5][6][7]
Structure-Activity Relationship for P-glycoprotein Inhibition
Systematic structural modifications of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core have elucidated key features for potent P-gp inhibition. The general structure consists of the core scaffold, a linker, and a substituted aryl moiety.
-
The 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold : The dimethoxy substitution at the 6 and 7 positions is a recurring feature in potent derivatives, suggesting its importance for activity.[2][4]
-
The Linker : The nature of the linker connecting the tetrahydroisoquinoline core to an aryl moiety significantly influences activity. Studies have explored amide, ester, and alkylamine linkers.[5] Amide and ester derivatives have shown high potency.[5][8]
-
The Aryl Moiety : The substitution pattern on the terminal aryl ring is crucial for potency. Methoxy substitutions on this ring have been extensively investigated.[5][8]
The following diagram illustrates the key structural components influencing the P-gp inhibitory activity of these derivatives.
Quantitative Data on P-gp Inhibition and MDR Reversal
The following tables summarize the quantitative data for various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as P-gp inhibitors and MDR reversal agents.
Table 1: P-gp Inhibitory Activity of Selected Derivatives
| Compound | Description | EC50 (µM) | Cell Line | Assay | Reference |
| 4 | 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative | 0.3 | Not Specified | Calcein-AM Efflux | [5] |
| 10 | 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative | 0.33 | Not Specified | Calcein-AM Efflux | [5] |
| 15 | Furazan conjugate of MC70 | 0.00097 | Not Specified | ATPase Activity | [6] |
| 19 | Furazan conjugate of MC70 | 0.0013 | Not Specified | ATPase Activity | [6] |
| 25 | Furazan conjugate of MC70 | 0.00060 | Not Specified | ATPase Activity | [6] |
| 27 | Furazan conjugate of MC70 | 0.00090 | Not Specified | ATPase Activity | [6] |
Table 2: MDR Reversal Activity of Selected Derivatives
| Compound | Description | Reversal Fold | Cell Line | Reference |
| 41 | Optimized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 467.7 | Eca109/VCR | [7] |
| 6e | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 24.13 | K562/A02 | [9] |
| 6h | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 24.50 | K562/A02 | [9] |
| 7c | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 16.59 | K562/A02 | [9] |
Other Biological Activities
While MDR reversal is a major focus, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated a range of other biological activities.
-
Anticancer Activity : Some derivatives have shown direct antiproliferative effects on cancer cells.[10][11] For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has shown notable antiproliferative action in hepatocellular carcinoma.[10][11]
-
Anti-HIV Activity : Certain N-substituted derivatives have been identified as HIV-1 reverse transcriptase inhibitors.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition : Derivatives with a 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline ring have shown inhibitory effects on PDE4B, a target for inflammatory diseases.[1]
-
Na+, K+-ATPase Inhibition : Quercetin derivatives incorporating a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety have demonstrated enhanced inhibitory activity against Na+, K+-ATPase.[12]
-
Analgesic and Anti-inflammatory Effects : A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has exhibited significant analgesic and anti-inflammatory properties.[13]
Experimental Protocols
The evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
General Synthesis of the Core Scaffold
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is typically synthesized through established methods such as the Pictet-Spengler condensation or the Pomeranz–Fritsch–Bobbitt cyclization.[1][3] A common approach involves the reaction of 3,4-dimethoxyphenethylamine with a suitable aldehyde or its equivalent, followed by cyclization.[14]
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. ATPase Activity Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. 2.7. P-gp ATPase assay [bio-protocol.org]
- 8. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Target Identification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic alkaloid derivative that serves as a versatile pharmacophore in medicinal chemistry. Its tetrahydroisoquinoline backbone, substituted with methoxy groups at the 6 and 7 positions, has been the foundation for the development of a wide array of bioactive molecules. This compound and its derivatives have demonstrated a diverse range of pharmacological activities, making the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the identified and potential biological targets of this core structure, detailed experimental protocols for target identification and validation, and a summary of the quantitative data for its key derivatives.
Identified and Potential Biological Targets
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been associated with a variety of biological targets, underscoring its potential for therapeutic applications in several disease areas. The primary targets and activities are summarized below.
Quantitative Data for Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Table 1: Binding Affinities (Ki) of Derivatives for Sigma Receptors
| Derivative | Target | Ki (nM) | Reference |
| (±)-7 | σ1 | 48.4 ± 7.7 | [1] |
| σ2 | 0.59 ± 0.02 | [1] | |
| (±)-8 | σ1 | 108 ± 35 | [1] |
| σ2 | 4.92 ± 0.59 | [1] | |
| CM398 | σ1 | 560 | [2] |
| σ2 | 0.43 | [2] |
Table 2: P-glycoprotein (P-gp) Modulatory Activity of Derivatives
| Derivative | Assay | EC50 (nM) | Reference |
| Compound 7h | Doxorubicin resistance reversal in K562/A02 cells | 127.5 ± 9.1 | [3][4] |
Table 3: Anti-HIV-1 Reverse Transcriptase (RT) Activity of Derivatives
| Derivative | Assay | % Inhibition @ 100 µM | IC50 (µM) | Reference |
| Compound 157 | Anti-HIV Activity | - | 4.10 | [5] |
| Compound 8h | RT Inhibition | 74.82 | - | [5] |
| Compound 8l | RT Inhibition | 72.58 | - | [5] |
Table 4: Binding Affinities (Ki) of Derivatives for Dopamine D3 Receptors
| Derivative | Target | Ki (nM) | Reference |
| Compound 5s | D3 | 1.2 | [6][7] |
| Compound 5t | D3 | 3.4 | [6][7] |
Table 5: NMDA Receptor Binding Affinity of a Derivative
| Derivative | Target | Ki (µM) | Reference |
| (S)-4e x HCl | PCP binding site | 0.0374 | [8] |
Experimental Protocols
The identification and validation of the biological targets for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives involve a range of in vitro assays. Below are detailed methodologies for some of the key experiments.
General Target Identification Workflow using Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological mixture.
Methodology:
-
Probe Synthesis and Immobilization: A derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is synthesized with a linker arm suitable for covalent attachment to a solid support, such as NHS-activated agarose beads.
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release proteins. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Purification: The cell lysate is incubated with the immobilized compound, allowing target proteins to bind.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads, either by competition with the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised, digested (e.g., with trypsin), and identified by mass spectrometry.
Sigma-2 Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound for the sigma-2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from a cell line or tissue expressing sigma-2 receptors (e.g., rat liver) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are added:
-
Membrane preparation
-
A fixed concentration of a radiolabeled sigma-2 ligand (e.g., [³H]-DTG).
-
To mask sigma-1 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added.
-
Varying concentrations of the test compound (this compound).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-2 ligand like haloperidol) are included.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This cell-based assay assesses the ability of a compound to inhibit the efflux pump activity of P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) are cultured in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a positive control inhibitor (e.g., verapamil).
-
Substrate Addition: Rhodamine 123 is added to the wells, and the plate is incubated.
-
Washing and Lysis: After incubation, the cells are washed to remove extracellular dye and then lysed to release the intracellular contents.
-
Fluorescence Measurement: The fluorescence of the cell lysate is measured using a plate reader.
-
Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition. The IC50 value is determined by plotting the fluorescence intensity against the concentration of the test compound.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a colorimetric ELISA-based assay to quantify the inhibitory effect of a compound on the activity of HIV-1 RT.
Methodology:
-
Plate Preparation: A microplate is coated with streptavidin. A biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) is then immobilized on the plate.
-
Reaction Mixture: A reaction mixture containing dNTPs, including digoxigenin (DIG)-labeled dUTP, is prepared.
-
Assay Procedure:
-
The reaction mixture is added to the wells.
-
Varying concentrations of the test compound (this compound) or a known NNRTI (e.g., nevirapine) are added.
-
The reaction is initiated by adding recombinant HIV-1 RT.
-
The plate is incubated to allow for DNA synthesis.
-
-
Detection:
-
The plate is washed, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.
-
After another wash, a peroxidase substrate (e.g., TMB) is added, leading to a color change.
-
-
Data Analysis: The absorbance is measured using a plate reader. A decrease in absorbance indicates inhibition of RT activity. The IC50 value is calculated from the dose-response curve.
Signaling Pathways
Understanding the signaling pathways associated with the identified targets is crucial for elucidating the mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is implicated in cell proliferation and survival. It often forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and can interact with other proteins like the Epidermal Growth Factor Receptor (EGFR) to modulate downstream signaling cascades.
P-glycoprotein Efflux Mechanism and Regulation
P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of substrates, including chemotherapeutic drugs, from cells, leading to multidrug resistance. Its expression is regulated by various signaling pathways.
Conclusion
The 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating activity against a range of important biological targets. While quantitative data for the parent hydrochloride salt is sparse, the extensive research on its derivatives provides a strong foundation for future drug discovery efforts. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this versatile compound and its analogues. Further studies are warranted to fully elucidate the target profile and mechanism of action of the parent compound to better understand its potential as a therapeutic agent or as a starting point for the development of novel drugs.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance. | Sigma-Aldrich [merckmillipore.com]
- 4. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 2328-12-3), a key intermediate and structural motif in neuropharmacology and medicinal chemistry. This document consolidates essential data on its physical and chemical characteristics, supported by detailed experimental protocols for their determination. Furthermore, it explores the compound's potential biological interactions, with a focus on its role as a modulator of dopaminergic signaling pathways. Visual representations of key concepts and experimental workflows are provided to facilitate understanding and application in a research and development setting.
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, is a simple isoquinoline alkaloid.[1] As a hydrochloride salt, its enhanced solubility and stability make it a valuable building block in the synthesis of more complex therapeutic agents, particularly those targeting the central nervous system.[2] Tetrahydroisoquinoline (THIQ) scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities.[3] Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design, formulation development, and mechanistic studies. This guide aims to be a centralized resource for researchers, providing both established data and the methodologies to verify or expand upon it.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.
Data Summary
The following tables summarize the key quantitative physicochemical data for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride | [4] |
| CAS Number | 2328-12-3 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [5] |
| Molecular Weight | 229.70 g/mol | [1][5] |
| Appearance | White to light yellow to light orange crystalline powder | [2][6] |
| Purity | ≥97% (by NMR), ≥98% (by Titration) | [2][5] |
Table 1: General and Physical Properties
| Property | Value | Conditions | Reference |
| Melting Point | 248 - 265 °C (decomposes) | Not specified | [1][2][6] |
| Solubility | Soluble (25 mg/mL) | 1N NaOH in methanol | [1] |
| pKa (Predicted, free base) | 9.01 ± 0.20 | Not specified | [7] |
Table 2: Thermodynamic Properties
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of this compound.
| Technique | Observed Characteristics | Reference |
| ¹H NMR | Signals corresponding to aromatic, methoxy, and tetrahydroisoquinoline ring protons. | [8] |
| ¹³C NMR | Signals for aromatic, methoxy, and aliphatic carbons. The two methoxy carbons can show a single quartet at ~56 ppm. | [8] |
| Infrared (IR) Spectroscopy | Key absorption bands at approximately 2909, 2762, and 1612 cm⁻¹. | [8] |
| Mass Spectrometry (MS) | Analysis confirms the molecular weight and fragmentation pattern consistent with the structure. | [8] |
Table 3: Spectroscopic Data Summary
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial parameter for drug candidates, influencing their absorption and bioavailability.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like a tetrahydroisoquinoline, the pKa of its conjugate acid is determined.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
Tetrahydroisoquinoline alkaloids are known to interact with various components of the central nervous system, particularly neurotransmitter systems.[3] Derivatives of 6,7-dimethoxytetrahydroisoquinoline have been investigated for their effects on dopamine, serotonin, and adrenergic receptors.
Interaction with Dopamine Receptors
Several studies have indicated that tetrahydroisoquinoline derivatives can act as modulators of dopamine receptors, with some showing affinity for the D2-like receptors (D2, D3, and D4).[9] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neuronal signaling.
The following diagram illustrates a potential signaling pathway following the interaction of a tetrahydroisoquinoline alkaloid with the dopamine D2 receptor, acting as an antagonist.
In this proposed mechanism, this compound acts as an antagonist at the dopamine D2 receptor. By binding to the receptor, it prevents the endogenous ligand, dopamine, from activating it. This blockage inhibits the dissociation of the associated G protein (Gαi/oβγ). Consequently, the Gαi subunit does not inhibit adenylyl cyclase, which would otherwise lead to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the Gβγ subunit is not released to activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect is a modulation of neuronal excitability and gene transcription.[10][11]
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry due to its presence in biologically active molecules and its utility as a synthetic intermediate. This guide has provided a detailed summary of its key physicochemical properties, including melting point, solubility, pKa, and spectral characteristics. The inclusion of detailed experimental protocols offers a practical resource for researchers to perform their own characterizations. Furthermore, the exploration of its potential interaction with the dopamine D2 receptor signaling pathway highlights its relevance in neuropharmacology. This consolidated information serves as a valuable tool for scientists and professionals in drug development, facilitating further research and the rational design of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.
References
- 1. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97% 25 g | Buy Online [thermofisher.com]
- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 6. This compound | 2328-12-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 1745-07-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Research of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine, is a tetrahydroisoquinoline alkaloid that has garnered significant interest in the scientific community.[1] As a core structural motif in numerous natural products and synthetic compounds, it serves as a versatile building block in medicinal chemistry and drug discovery.[2][3] Its hydrochloride salt form enhances solubility and stability, making it suitable for a variety of research and development applications.[2] This technical guide provides a comprehensive review of the research on this compound, detailing its synthesis, pharmacological activities, and mechanisms of action, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Synthesis of this compound
The synthesis of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core primarily relies on two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[4][5] For the synthesis of the target compound, 3,4-dimethoxyphenethylamine is reacted with formaldehyde. The reaction is typically catalyzed by a protic or Lewis acid.[4]
Experimental Protocol: Pictet-Spengler Synthesis
-
Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene or a biphasic system), add an aqueous solution of formaldehyde.
-
Acid Catalysis: Acidify the mixture with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and heat to reflux.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide). Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.[6] Filter and dry the resulting solid to obtain this compound.
Bischler-Napieralski Reaction and Reduction
This two-step sequence begins with the acylation of a β-arylethylamine to form an amide, which is then cyclized to a 3,4-dihydroisoquinoline using a dehydrating agent.[2][7] Subsequent reduction of the imine functionality yields the tetrahydroisoquinoline.[7]
Experimental Protocol: Bischler-Napieralski Synthesis and Reduction
-
Amide Formation: React 3,4-dimethoxyphenethylamine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to induce cyclization to 6,7-dimethoxy-3,4-dihydroisoquinoline.[2][8]
-
Reduction: Reduce the resulting dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol.[6][7]
-
Work-up and Purification: Follow similar work-up and purification procedures as described for the Pictet-Spengler reaction.
-
Salt Formation: Convert the purified tetrahydroisoquinoline base to its hydrochloride salt as previously described.
References
- 1. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 8. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Application Note
This document provides a detailed protocol for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial intermediate in the production of various pharmaceutical compounds. The primary synthetic route detailed is the Pictet-Spengler reaction, a well-established method for the preparation of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed cyclization. For the synthesis of the target molecule, 3,4-dimethoxyphenethylamine serves as the starting material.
Alternative synthetic strategies include the Bischler-Napieralski reaction, which proceeds through a dihydroisoquinoline intermediate that requires a subsequent reduction step. While effective, the Pictet-Spengler reaction offers a more direct pathway to the desired tetrahydroisoquinoline core structure. Microwave-assisted variations of the Pictet-Spengler reaction have also been reported, potentially offering accelerated reaction times and improved yields.
The purity of this compound is critical for its use in pharmaceutical manufacturing, with typical requirements exceeding 97-98%. This protocol aims to provide a method to achieve high purity and yield.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Purity | > 99.0% | One-pot method (dihydroisoquinoline precursor) | [1] |
| Yield | > 75% | One-pot method (dihydroisoquinoline precursor) | [1] |
| Melting Point | 260-265 °C | Not specified | |
| Purity (typical) | 97% | Not specified |
Experimental Protocol: Pictet-Spengler Synthesis
This protocol describes the synthesis of this compound via the Pictet-Spengler reaction.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde (37% solution in water) or paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Activated Charcoal
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent like methanol. The flask should be under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of formaldehyde solution. Following this, slowly add concentrated hydrochloric acid to catalyze the reaction. The Pictet-Spengler reaction is traditionally carried out under strong acidic conditions.[2][3][4]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution upon cooling.
-
Purification:
-
Filter the crude product using a Büchner funnel.
-
Recrystallize the solid from a suitable solvent system, such as methanol/ether, to improve purity.
-
If the solution is colored, treatment with activated charcoal can be performed before recrystallization.
-
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Alternative Protocol: Bischler-Napieralski Reaction followed by Reduction
This method involves two main stages: the formation of a dihydroisoquinoline intermediate and its subsequent reduction.
Part 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
-
Acylation: React 3,4-dimethoxyphenethylamine with a formylating agent (e.g., ethyl formate) to form the corresponding N-formyl derivative.
-
Cyclization: Treat the N-formyl intermediate with a dehydrating/cyclizing agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., toluene or xylene) under reflux.[5][6][7] This step, known as the Bischler-Napieralski reaction, yields the 3,4-dihydroisoquinoline.
-
Salt Formation: After the reaction, the mixture is worked up, and the dihydroisoquinoline hydrochloride salt is isolated. A one-pot method has been reported to achieve high purity (>99.0%) and yield (>75%) for this intermediate.[1]
Part 2: Reduction to this compound
-
Reduction: The 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is then reduced to the corresponding tetrahydroisoquinoline. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent or through catalytic hydrogenation (e.g., H₂/Pd-C).
-
Final Salt Formation: After the reduction is complete, the reaction mixture is worked up, and the final product is isolated as the hydrochloride salt.
Visualizations
Caption: Comparative workflow of the Pictet-Spengler and Bischler-Napieralski synthesis routes.
Caption: Step-by-step experimental workflow for the Pictet-Spengler synthesis.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
Application Note: HPLC Analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The proposed reversed-phase HPLC (RP-HPLC) method provides a straightforward and robust approach for the determination of this compound. This method is based on established principles for the analysis of similar isoquinoline derivatives.
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These parameters are based on methods used for structurally related compounds and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:23:37 v/v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method. These values are typical for a validated HPLC method and should be confirmed during method validation.
| Validation Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| System Suitability | |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Experimental Workflow
The logical flow of the analytical process is depicted in the diagram below.
Caption: A diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or deionized)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Carefully measure 400 mL of acetonitrile, 230 mL of methanol, and 370 mL of water.
-
Combine the solvents in a suitable container.
-
Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. This will be the stock standard solution.
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve.
Preparation of Sample Solution
-
Accurately weigh a sample containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Dissolve the sample in the mobile phase and dilute to the mark to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
Data Analysis
-
Integrate the peak area of the analyte in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
System Suitability
Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if the tailing factor is less than 1.5 and the number of theoretical plates is greater than 2000.
Signaling Pathway Diagram
While a signaling pathway is not directly applicable to an analytical chemistry method, a logical relationship diagram for method development can be represented as follows:
Caption: A diagram showing the logical progression of HPLC method development and validation.
Application Notes and Protocols for In Vivo Use of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) serves as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] While the parent compound, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (also known as Heliaine), is often a starting material for synthesis, its derivatives have been extensively studied for their therapeutic potential in various disease models in vivo. These studies span oncology, neurology, and inflammatory diseases, demonstrating the versatility of this chemical motif.
This document provides detailed application notes and experimental protocols based on preclinical in vivo studies of various 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.
Application Notes
Anticancer Activity
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown significant antiproliferative effects in rodent models of colorectal and hepatocellular carcinoma.
-
Colorectal Carcinoma (CRC): The derivative 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (referred to as M1) has been shown to attenuate colon carcinogenesis in dimethylhydrazine (DMH)-induced CRC in rats. The primary mechanism involves the blockade of the IL-6/JAK2/STAT3 oncogenic signaling pathway. Treatment with M1 leads to a reduction in the overexpression of IL-6, JAK2, and STAT3 mRNA and downregulates the phosphorylation of JAK2 and STAT3. Furthermore, 1H NMR-based serum metabolic profiling indicates that M1 can restore metabolic alterations induced by CRC.
-
Hepatocellular Carcinoma (HCC): In a diethylnitrosamine (DEN)-induced rat model of HCC, the same M1 derivative demonstrated protective action on the liver, restoring normal tissue architecture.[2][3] HPLC analysis confirmed good plasma concentration of M1 after oral administration.[2] The compound's antiproliferative potential was further supported by its ability to ameliorate HCC-induced metabolic changes.[2]
Anticonvulsant Activity
Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent anticonvulsant effects in mouse models of epilepsy.[4][5]
-
Mechanism of Action: The anticonvulsant activity is evaluated in seizures induced by agents like strychnine and nicotine.[4] In silico docking studies suggest that these compounds may interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4] The disruption of cholinergic transmission is implicated in epilepsy, and some derivatives show high probability of having nicotinic acetylcholine receptor (nAChR) agonistic or antagonistic activity.[4]
-
Efficacy: In a strychnine-induced seizure model, specific derivatives (compounds 20 and 25 in the cited study) at doses of 1-10 mg/kg increased animal survival by up to 90% and extended the latency period for seizures.[4]
Analgesic and Anti-inflammatory Activity
A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated significant analgesic and anti-inflammatory properties.[6]
-
Analgesic Effects: In visceral pain models (acetic writhing test) and thermal pain models (hot plate test), this compound showed potent analgesic activity.[6] At a dose of 0.5 mg/kg, its analgesic effect was found to be twice as high as that of metamizole sodium and acetylsalicylic acid.[6]
-
Anti-inflammatory Effects: In a rat model of formalin-induced arthritis, the compound exhibited a pronounced anti-inflammatory effect. At a dose of 0.5 mg/kg, its activity was 3.3 times greater than that of the standard drug, diclofenac sodium.[6]
Cardioprotective Effects
A dihydroxy derivative, (S)-1-(alpha-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712), has been shown to reduce myocardial apoptosis following ischemia and reperfusion (I/R) injury in rats.[7]
-
Mechanism of Action: The cardioprotective effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and by exerting anti-inflammatory actions.[7] CKD712 treatment increased the phosphorylation of Akt, increased the expression of the anti-apoptotic protein Bcl-2, and reduced the expression of the pro-apoptotic protein Bax.[7] It also decreased the activity of caspase-3 and reduced serum levels of inflammatory markers like TNF-α.[7]
Quantitative Data from In Vivo Studies
Table 1: Anticancer Activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1)
| Application | Animal Model | Compound | Dosing Regimen | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Colorectal Carcinoma | DMH-induced Wistar rats | M1 | 10 and 25 mg/kg for 15 days | Significantly reduced IL-6 concentration; Attenuated mRNA overexpression of IL-6, JAK2, STAT3. |
| Hepatocellular Carcinoma | DEN-induced Wistar rats | M1 | 50 and 100 mg/kg (oral) for 15 days | Restored normal liver tissue architecture; Ameliorated HCC-induced metabolic alterations. |[2] |
Table 2: Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
| Application | Animal Model | Compound | Dosing Regimen | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Anticonvulsant | Strychnine-induced seizures (mice) | Compound 20 | 1-10 mg/kg (oral) | Increased animal survival by 90%; Extended seizure latency by 27-86%. | [4] |
| Anticonvulsant | Strychnine-induced seizures (mice) | Various derivatives | 0.1-10 mg/kg (oral) | Reduced animal mortality by 20-90%. |[4] |
Table 3: Analgesic & Anti-inflammatory Activity of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl
| Application | Animal Model | Compound | Dosing Regimen | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Analgesic (Visceral) | Acetic writhing test (mice) | Compound 3 | 0.5 mg/kg (oral) | Increased pain threshold by 147.1% (2x higher than reference drugs). | [6] |
| Anti-inflammatory | Formalin arthritis (rats) | Compound 3 | 0.5 mg/kg | 3.3 times higher anti-inflammatory effect than diclofenac sodium. |[6] |
Visualizations: Pathways and Workflows
Caption: Mechanism of M1 derivative in colorectal cancer.
Caption: Workflow for in vivo anticancer studies.
Caption: Workflow for in vivo anticonvulsant studies.
Experimental Protocols
Protocol 1: Evaluation of Anti-Colorectal Carcinoma (CRC) Potential
Based on the study by Mishra et al.
-
Animal Model:
-
Use male albino Wistar rats (150-180g).
-
Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, 25±2°C, free access to standard pellet diet and water).
-
-
Induction of CRC:
-
Administer 1,2-dimethylhydrazine (DMH) subcutaneously at a dose of 20 mg/kg body weight, once a week for 15 weeks to induce colon cancer.
-
-
Experimental Groups:
-
Group 1 (Normal Control): Receive vehicle only.
-
Group 2 (Toxic Control): DMH-induced rats receiving vehicle.
-
Group 3 (Test Compound Low Dose): DMH-induced rats receiving M1 at 10 mg/kg, p.o.
-
Group 4 (Test Compound High Dose): DMH-induced rats receiving M1 at 25 mg/kg, p.o.
-
Group 5 (Positive Control): DMH-induced rats receiving a standard-of-care drug (e.g., 5-Fluorouracil).
-
-
Treatment Protocol:
-
Following the 15-week induction period, administer the M1 derivative or vehicle orally (p.o.) daily for 15 consecutive days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for biochemical and metabolomic (NMR) analysis.
-
Euthanize the animals and collect colon tissues.
-
Histopathology: Fix a portion of the colon in 10% formalin for histopathological examination to assess tissue architecture.
-
Biochemical Assays: Homogenize colon tissue to measure oxidative stress parameters.
-
ELISA: Use serum or tissue homogenates to quantify the concentration of inflammatory cytokines like IL-6, IL-2, and COX-2.
-
Gene and Protein Expression: Use remaining tissue for RT-PCR and Western Blot analysis to measure mRNA and protein levels of IL-6, JAK2, STAT3, p-JAK2, and p-STAT3.
-
Protocol 2: Evaluation of Anticonvulsant Activity
Based on the study by Azamatov et al.[4]
-
Animal Model:
-
Use white male mice (18-22g).
-
Acclimatize animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Receive vehicle only.
-
Group 2-X (Test Compound): Receive the 1-aryl-6,7-dimethoxy-THIQ derivative at various doses (e.g., 0.1, 1.0, 5.0, 10.0 mg/kg).
-
Group X+1 (Reference Drug): Receive a standard anticonvulsant drug.
-
-
Treatment Protocol:
-
Administer the test compounds or vehicle orally (p.o.).
-
Wait for 60 minutes to allow for absorption.
-
-
Induction of Seizures:
-
Administer a convulsant agent subcutaneously.
-
Strychnine Model: Inject strychnine at 1.5 mg/kg.
-
Nicotine Model: Inject nicotine at 10.0 mg/kg.
-
-
-
Data Collection:
-
Immediately after convulsant injection, place each mouse in an individual observation chamber.
-
Record the following parameters for each animal:
-
Onset Time (Latency): Time from injection to the first sign of tremor or seizure.
-
Duration: Total time the animal exhibits tremors and seizures.
-
Survival Rate: Monitor and record animal survival over a set period (e.g., 24 hours).
-
-
Protocol 3: Evaluation of Analgesic and Anti-inflammatory Effects
Based on the study by Zhurakulov et al.[6]
-
Animal Model:
-
For analgesic tests, use mice. For anti-inflammatory tests, use rats.
-
Acclimatize animals appropriately.
-
-
Part A: Acetic Writhing Test (Visceral Pain)
-
Divide mice into groups (Vehicle, Test Compound at 0.1, 0.5, 1.0, 5.0, 10.0 mg/kg, Reference Drug like Metamizole Sodium).
-
Administer compounds orally.
-
After 60 minutes, administer 1% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).
-
Immediately place mice in an observation chamber and count the number of "writhes" (abdominal constrictions) over a 15-20 minute period.
-
Calculate the percentage of pain inhibition compared to the vehicle control group.
-
-
Part B: Hot Plate Test (Thermal Pain)
-
Use the same dosing groups as in Part A.
-
Administer compounds orally.
-
After 60 minutes, place each mouse on a hot plate maintained at a constant temperature (e.g., 58°C).
-
Record the latency time for the animal to show a pain response (e.g., licking paws, jumping).
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
-
Part C: Formalin-Induced Arthritis (Inflammation)
-
Divide rats into groups (Vehicle, Test Compound at 0.5 mg/kg, Reference Drug like Diclofenac Sodium).
-
Induce arthritis by injecting formalin into the paw.
-
Administer the test compound or reference drug orally according to the study design (e.g., daily for a set period).
-
Measure the paw volume (edema) using a plethysmometer at regular intervals.
-
Calculate the percentage reduction in paw edema compared to the vehicle control group.[6]
-
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies | MDPI [mdpi.com]
- 5. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. (S)-1-(alpha-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) reduces rat myocardial apoptosis against ischemia and reperfusion injury by activation of phosphatidylinositol 3-kinase/Akt signaling and anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] The therapeutic landscape for PD is evolving from purely symptomatic treatments to agents with potential disease-modifying effects. Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds found endogenously in the brain and in certain foods, have garnered significant interest for their structural similarity to known neurotoxins and their potential to modulate neuronal function.[2][3][4] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in established in vitro models of Parkinson's disease. While direct experimental data for this specific salt is limited, the following information is based on the known biological activities of its parent molecule and closely related analogs, providing a foundational framework for its evaluation as a potential neuroprotective agent.
Mechanism of Action
The precise neuroprotective mechanism of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is an active area of research. Evidence from studies on structurally similar compounds suggests a multi-faceted mode of action that may include:
-
Monoamine Oxidase B (MAO-B) Inhibition: A closely related compound, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (also known as N-methylheliamine), has been identified as a weak inhibitor of MAO-B.[5] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy in PD.[1]
-
Dopamine Receptor Modulation: Tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors. Specifically, analogs of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as ligands for the dopamine D3 receptor, suggesting a potential role in modulating dopaminergic signaling.[6][7]
-
Neuroprotection against Oxidative Stress: A primary mechanism of neurotoxicity in Parkinson's disease models involves oxidative stress. It is hypothesized that this compound may exert neuroprotective effects by mitigating the damaging effects of reactive oxygen species (ROS) induced by neurotoxins.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in Parkinson's disease models, the following table presents representative data for a closely related compound and illustrates the expected outcomes of the described assays.
| Assay | Compound | Parameter | Value | Reference |
| MAO-B Inhibition | 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Ki | 29 μM | [5] |
| Dopamine D1 Receptor Binding | Isocorypalmine (a related isoquinoline alkaloid) | Ki | 83 nM | [8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential neuroprotective pathways of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl.
Experimental Workflow Diagram
Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.
Experimental Protocols
In Vitro Model of Parkinson's Disease using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its dopaminergic characteristics.[9][10] Neurotoxicity can be induced by treating the cells with agents like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA), which selectively damage dopaminergic neurons.[10][11]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MPP+ iodide or 6-hydroxydopamine (6-OHDA)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for viability assays) or 6-well plates (for other assays) at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 1 mM MPP+ or 100 µM 6-OHDA) and incubate for 24-48 hours.
Neuroprotection Assays
1. Cell Viability Assay (MTT Assay) [12]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Following the neurotoxicity induction, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
3. Measurement of Intracellular Reactive Oxygen Species (ROS) [13]
The DCFH-DA assay is used to measure intracellular ROS levels.
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory activity of the compound on MAO-B.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
Potassium phosphate buffer
-
This compound
-
96-well black microplate
Protocol:
-
Prepare a reaction mixture containing MAO-B enzyme in potassium phosphate buffer.
-
Add various concentrations of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the substrate kynuramine.
-
Incubate at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for Parkinson's disease. The proposed mechanisms of action, including MAO-B inhibition and potential dopamine receptor modulation, warrant further investigation. The detailed experimental procedures will enable researchers to assess its neuroprotective efficacy in established in vitro models of PD. Further studies in animal models are necessary to validate these in vitro findings and to evaluate the compound's pharmacokinetic and pharmacodynamic properties.
References
- 1. wjpmr.com [wjpmr.com]
- 2. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. N-Methylheliamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of microRNA-505 suppressed MPP+ -induced cytotoxicity of SHSY5Y cells in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest.[1] This scaffold is a key component in a variety of biologically active molecules and has been extensively explored for its potential in treating neurological disorders and as an anti-cancer agent.[1] A particularly promising application of these derivatives is in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy.[2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic effects and MDR reversal potential of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs.
The primary mechanism by which some derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline counteract MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells.[3][4][5] By blocking P-gp, these compounds can restore the intracellular concentration and efficacy of anticancer drugs in resistant tumors.[3][6]
Data Presentation: In Vitro Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
The following tables summarize the in vitro activities of various derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in different cancer cell lines. These data highlight their potential as MDR reversal agents.
Table 1: Cytotoxicity and P-gp Inhibitory Activity of Selected Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reversal Fold | Reference Compound |
| 6e | K562/A02 | 0.66 | 24.13 | Verapamil |
| 6h | K562/A02 | 0.65 | 24.50 | Verapamil |
| 7c | K562/A02 | 0.96 | 16.59 | Verapamil |
| TQ9 | HSC-2 | >12.5 (TS=12.5) | - | - |
| TD13 | HSC-2 | >5.3 (TS=5.3) | - | - |
| OY-101 | Eca109/VCR | 0.0099 | 690.6 | Tetrandrine, Tariquidar, Verapamil |
| PID-9 | SW620/AD300 | - | 78.6 | WK-X-34 |
| A10 | SW620/AD300 | - | 44.4 | WK-X-34 |
IC50 values represent the concentration of the compound that inhibits cell growth by 50%. Reversal Fold indicates the factor by which the compound restores the cytotoxicity of a chemotherapeutic agent in resistant cells. TS = Tumor Specificity.[2][7][8][9]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line of interest (e.g., K562, K562/A02, MCF-7, HT29, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT Cell Viability Assay.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay
This protocol determines the ability of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives to reverse P-gp-mediated MDR. It is typically performed by assessing the cytotoxicity of a known P-gp substrate (e.g., doxorubicin, paclitaxel) in a drug-resistant cell line (e.g., K562/A02, HT29/DX) in the presence and absence of the test compound.
Materials:
-
Drug-resistant, P-gp overexpressing cancer cell line (e.g., K562/A02) and its parental sensitive cell line (e.g., K562)
-
Complete cell culture medium
-
A known P-gp substrate chemotherapeutic agent (e.g., doxorubicin)
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (test compound)
-
MTT assay reagents (as described above)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed both the resistant and sensitive cell lines in separate 96-well plates as described in the MTT assay protocol.
-
-
Compound and Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin).
-
Prepare a fixed, non-toxic concentration of the test compound (typically determined from a preliminary cytotoxicity assay).
-
Treat the cells with:
-
Chemotherapeutic agent alone (in both sensitive and resistant cells).
-
Chemotherapeutic agent in combination with the fixed concentration of the test compound (in resistant cells).
-
Test compound alone (to confirm its non-toxicity at the chosen concentration).
-
Vehicle control.
-
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Perform the MTT assay as described in the protocol above.
-
-
Data Analysis:
-
Calculate the IC50 of the chemotherapeutic agent in the sensitive cells, resistant cells, and resistant cells co-treated with the test compound.
-
The Reversal Fold (RF) is calculated as follows: RF = IC50 (chemotherapeutic agent in resistant cells) / IC50 (chemotherapeutic agent in resistant cells + test compound)
-
Caption: Logical flow of an MDR reversal experiment.
Signaling Pathway Visualization
P-glycoprotein (P-gp) Efflux Pump Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp mediated drug efflux and how inhibitors, such as certain 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, can block this process.
Caption: Inhibition of P-gp by a test compound.
Conclusion
The 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold serves as a valuable starting point for the development of potent modulators of P-gp-mediated multidrug resistance. The provided protocols for cell viability and MDR reversal assays offer a robust framework for the in vitro evaluation of novel derivatives. By employing these standardized methods, researchers can effectively screen and characterize new compounds that have the potential to enhance the efficacy of existing cancer chemotherapies. Further investigations into the specific interactions with P-gp and other ABC transporters, as well as in vivo studies, are warranted to fully elucidate the therapeutic potential of these promising agents.
References
- 1. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]
- 2. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-specific Cytotoxic Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives against Human Oral Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. google.com [google.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) hydrochloride is a significant isoquinoline alkaloid derivative. Its hydrochloride salt form enhances solubility and stability, making it a key compound in pharmaceutical research, particularly in neuropharmacology. Accurate quantification of this analyte in tissue samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug discovery and development.
This document provides detailed protocols for the quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in tissue matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
A robust and reliable method for the quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in tissue involves tissue homogenization, analyte extraction, and subsequent analysis by LC-MS/MS. The following protocol is a comprehensive guide that can be adapted based on the specific tissue type and available laboratory instrumentation.
Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract the analyte from the complex tissue matrix while minimizing interferences.
a) Tissue Homogenization:
-
Objective: To disrupt the tissue structure and release the analyte into a solution.
-
Procedure:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
Add a suitable volume of homogenization buffer (e.g., 4 volumes of ice-cold phosphate-buffered saline (PBS) or Tris-HCl buffer) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
-
Collect a subsample of the homogenate for subsequent extraction.
-
b) Analyte Extraction:
-
Objective: To isolate the analyte from the tissue homogenate and remove proteins and other macromolecules that can interfere with the LC-MS/MS analysis. A combination of protein precipitation and solid-phase extraction (SPE) is recommended for cleaner samples.
-
Protein Precipitation:
-
To a known volume of tissue homogenate (e.g., 200 µL), add a precipitating agent, such as 3 volumes of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water or an appropriate buffer.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger solvent mixture, typically containing an organic solvent with a small amount of acid or base to disrupt the analyte-sorbent interaction (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a C18 or a Phenyl column (e.g., 50 mm x 2.1 mm, 3 µm particle size), is suitable for separating the analyte from potential interferences.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is recommended.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) can improve chromatographic reproducibility.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Precursor Ion (Q1): This will be the protonated molecule of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline ([M+H]⁺).
-
Product Ion (Q3): This is a specific fragment ion generated by collision-induced dissociation of the precursor ion. The exact mass transitions should be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) to achieve maximum signal intensity for the analyte.
-
Collision Energy: Optimize the collision energy to obtain the most abundant and stable product ion for the MRM transition.
-
Data Presentation
The following tables summarize the key quantitative parameters that should be assessed during method validation to ensure the reliability of the analytical data.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | e.g., 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ QC | 1 | 85 - 115 | < 20 | 85 - 115 | < 20 |
| Low QC | 3 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| Mid QC | 100 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| High QC | 800 | 85 - 115 | < 15 | 85 - 115 | < 15 |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC | Mid QC | High QC |
| Extraction Recovery (%) | > 80% | > 80% | > 80% |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temp) | e.g., 4 hours | 85 - 115 | 85 - 115 |
| Freeze-Thaw (3 cycles) | - | 85 - 115 | 85 - 115 |
| Long-term (-80°C) | e.g., 30 days | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for tissue sample analysis.
Caption: Key parameters for bioanalytical method validation.
Application Notes and Protocols: Pictet-Spengler Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Pictet-Spengler reaction is a fundamental and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines and their derivatives.[1][2][3] This process involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][4][5] The resulting 1,2,3,4-tetrahydroisoquinoline core is a key structural motif present in numerous natural alkaloids and synthetic compounds with significant biological activity, making this synthesis highly relevant in medicinal chemistry and drug discovery.[5][6] This document provides a detailed protocol for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline from 3,4-dimethoxyphenethylamine and formaldehyde, including reaction conditions, a generalized mechanism, and a comprehensive experimental workflow.
Reaction Scheme
The synthesis proceeds via the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to yield the target compound, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Reactants:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde
Product:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Generalized Reaction Mechanism
The Pictet-Spengler reaction is driven by the formation of a highly electrophilic iminium ion intermediate.[1] The mechanism involves an initial condensation between the β-arylethylamine and the aldehyde to form an imine, which is then protonated by the acid catalyst to generate an iminium ion. This intermediate is sufficiently electrophilic to undergo an intramolecular electrophilic aromatic substitution, attacking the electron-rich aromatic ring to form a spirocyclic intermediate.[4][7] A final deprotonation step restores aromaticity and yields the stable tetrahydroisoquinoline product.[2][4]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Data Presentation: Reaction Condition Variants
The synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction can be accomplished under various conditions. While the classic approach involves strong acids and heat, modern variations include microwave assistance to improve yields and reduce reaction times.[1][6]
| Reactants | Carbonyl Source | Catalyst / Solvent | Conditions | Yield | Notes |
| Phenethylamine | Dimethoxymethane | Concentrated HCl | 100 °C | 40% | The original reaction reported by Pictet and Spengler in 1911.[6] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | Microwave Irradiation, 15 min | 98% | Demonstrates a rapid and high-yield synthesis of a 1-substituted tetrahydroisoquinoline using microwave assistance.[6] |
| Tryptophan | Formaldehyde | Physiological pH (no strong acid) | Ambient Temperature, 4 days | N/A | Electron-rich aromatic systems, such as the indole in tryptophan, can react under much milder conditions.[7] |
| 3,4-Dimethoxyphenethylamine | Formalin Solution | Concentrated HCl / Water or Ethanol | Reflux (approx. 100 °C), several hours | >75% | A common laboratory protocol for the target compound, requiring harsher conditions than indole-based syntheses due to the less nucleophilic phenyl ring.[1][8] |
Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
1. Materials and Reagents:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde (37% aqueous solution, formalin)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
2. Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenethylamine (e.g., 10 g) in 100 mL of water.
-
Addition of Reagents: To the stirred solution, add formaldehyde (37% aqueous solution, 1.1 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture until it is strongly acidic (pH ~1).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Basification: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the mixture by slowly adding 10 M NaOH solution until the pH is greater than 10. Ensure the mixture remains cool during this process.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the pure 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purified product.
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Drug Development
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry. It is the core of several natural alkaloids and has been incorporated into a wide range of synthetic molecules evaluated for various therapeutic applications. These include potential uses as anti-cancer agents, skeletal muscle relaxants, and other CNS-active compounds.[6][9] The straightforward synthesis via the Pictet-Spengler reaction allows for the facile generation of diverse libraries of substituted tetrahydroisoquinolines for structure-activity relationship (SAR) studies.[6]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neurofibrillary tangles (NFTs).[1] These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Tetrahydroisoquinoline (THIQ) alkaloids, a class of natural and synthetic compounds, have garnered significant attention for their neuroprotective properties and potential as therapeutic agents for neurodegenerative disorders, including AD.[2][3]
This document provides detailed application notes and protocols for the use of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its closely related, well-studied derivative, Dauricine (DAU), in Alzheimer's disease research. Dauricine, a bisbenzyl tetrahydroisoquinoline alkaloid, has been shown to target multiple molecular pathways implicated in AD pathology, including APP processing, Aβ accumulation, and tau hyperphosphorylation.[1][4] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound class.
Mechanism of Action Tetrahydroisoquinoline derivatives exert their neuroprotective effects through a multi-faceted mechanism of action. Studies on representative compounds like Dauricine have revealed several key activities relevant to AD pathology:
-
Inhibition of Amyloid-Beta (Aβ) Production: Dauricine has been shown to inhibit the processing of Amyloid Precursor Protein (APP) and reduce the accumulation of Aβ peptides in cellular models of AD.[4]
-
Amelioration of Tau Hyperphosphorylation: The compound can mitigate the abnormal hyperphosphorylation of tau protein. This is achieved by modulating the activity of key kinases and phosphatases involved in tau phosphorylation, such as glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 5 (CDK5), and protein phosphatase 2A (PP2A).[1][4]
-
Neuroprotection against Oxidative Stress: Several tetrahydroisoquinoline alkaloids possess antioxidant properties, which are crucial for protecting neurons from oxidative damage, a key feature of AD.[5][6] They can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[7]
-
Modulation of Neuroinflammation: Neuroinflammation is a critical component of AD progression. Some THIQ derivatives can suppress the activation of microglia and the release of pro-inflammatory cytokines.[6][8]
-
Regulation of Calcium Homeostasis: Excessive intracellular Ca2+ influx contributes to neuronal damage. Dauricine has been found to suppress intracellular Ca2+ accumulation, thereby protecting against excitotoxicity.[5]
Signaling Pathways
The therapeutic effects of Dauricine (DAU), a representative tetrahydroisoquinoline, in Alzheimer's disease involve the modulation of key signaling pathways that lead to tau hyperphosphorylation.
Caption: Dauricine's modulation of the tau phosphorylation pathway.
Application I: In Vitro Assessment of Neuroprotective Effects
This section outlines the use of this compound in cell-based assays to determine its efficacy in mitigating AD-like pathology.
Experimental Workflow: In Vitro Screening
The following workflow provides a systematic approach to evaluating the compound's effect on Aβ and tau pathology in a relevant cell model.
Caption: Workflow for in vitro screening of THIQ compounds.
Protocol: Aβ and Tau Analysis in N2a/APP Cells
This protocol is adapted from studies on Dauricine and provides a method for assessing the compound's effect on key AD biomarkers in vitro.[1][4]
1. Materials and Reagents:
-
N2a cells stably transfected with Swedish mutant APP (N2a/APP).
-
DMEM/Opti-MEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (or Dauricine) stock solution in DMSO.
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-Aβ, anti-APP, anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-CDK5, anti-p35/25, anti-PP2A, anti-Actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Human Aβ40/42 ELISA kits.
2. Cell Culture and Treatment:
-
Culture N2a/APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 5x10^5 cells/well.
-
After 24 hours, replace the medium with serum-free Opti-MEM.
-
Treat cells with varying concentrations of the test compound (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
Incubate for 24-48 hours.
3. Sample Collection:
-
Collect the cell culture supernatant for ELISA analysis. Centrifuge to remove debris and store at -80°C.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein extract) and store at -80°C.
4. ELISA for Aβ Levels:
-
Measure the concentration of secreted Aβ40 and Aβ42 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-Actin.
Quantitative Data from In Vitro Studies
The following table summarizes representative quantitative results from studies on tetrahydroisoquinoline derivatives.
| Compound | Cell Model | Parameter Measured | Result | Reference |
| Dauricine | N2a/APP | Phosphorylation of PP2A | Significantly decreased at 20 µM | [1][4] |
| Dauricine | N2a/APP | p35/25 Levels | Significantly decreased at 20 µM | [1][4] |
| Dauricine | N2a/APP | CDK5 Levels | Significantly decreased at 20 µM | [1][4] |
| Phenanthroline-THQ (4d) | - | Acetylcholinesterase (AChE) Inhibition | IC50 = 63.63 µM | [9] |
| Phenanthroline-THQ (4g) | - | Acetylcholinesterase (AChE) Inhibition | IC50 = 96.52 µM | [9] |
Application II: In Vivo Evaluation of Cognitive and Pathological Effects
In vivo studies are critical for validating the therapeutic potential of a compound in a complex biological system. Transgenic mouse models that recapitulate aspects of AD pathology are commonly used.[10]
Protocol: General In Vivo Efficacy Study in an AD Mouse Model
This protocol provides a general framework for an in vivo study.
1. Animal Model:
-
Select an appropriate transgenic AD mouse model (e.g., APP/PS1, 5XFAD).[10]
-
Use age-matched wild-type littermates as controls.
-
House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
2. Dosing and Administration:
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Conduct a preliminary dose-ranging study to determine the optimal dose.
-
Treat animals daily for a specified period (e.g., 1-3 months).[11]
3. Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function before and after the treatment period.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Novel Object Recognition (NOR): To test recognition memory.
-
4. Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry (IHC): Analyze brain sections for Aβ plaque load (using antibodies like 4G8) and phosphorylated tau pathology.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ via ELISA and levels of key proteins (p-Tau, synaptic markers, inflammatory markers) via Western Blot.
Summary of Neuroprotective Mechanisms
The potential of this compound in Alzheimer's research stems from its ability to engage multiple neuroprotective mechanisms simultaneously.
Caption: Multi-target neuroprotective mechanisms of THIQ compounds.
Conclusion this compound and related THIQ alkaloids represent a promising class of multi-target compounds for Alzheimer's disease research.[2] Their ability to interfere with both amyloid and tau pathologies, while also providing antioxidant and anti-inflammatory effects, makes them valuable candidates for further investigation. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of these compounds in preclinical AD models.
References
- 1. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Theoretical Approaches in the Study of Phenanthroline‐Tetrahydroquinolines for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New CAMH-Developed Drug Shows Promise in Reversing Memory Loss for Early Alzheimer's Patients | CAMH [camh.ca]
Application of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic alkaloid derivative that serves as a crucial pharmacophore in medicinal chemistry.[1] While the parent compound itself may exhibit limited direct cytotoxicity, its derivatives have demonstrated significant potential in oncology research. These derivatives have been investigated for their roles as anticancer agents, modulators of multidrug resistance, and inhibitors of key signaling pathways implicated in tumor growth and survival. This document provides a summary of the applications of this compound and its derivatives in cancer cell lines, along with detailed protocols for relevant experimental procedures.
Mechanism of Action and Biological Activity
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance.
One area of investigation involves the role of these compounds as sigma-2 receptor ligands, which may be involved in cell proliferation and apoptosis.[1] Additionally, certain derivatives have been shown to reverse multidrug resistance in cancer cells by acting as P-glycoprotein (P-gp) modulators.[2]
Some chalcone derivatives of tetrahydroisoquinoline have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells. Furthermore, a specific derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been shown to exhibit anti-colorectal cancer potential by blocking the IL-6/JAK2/STAT3 oncogenic signaling pathway.[1]
Data Presentation
The following tables summarize the cytotoxic activity of various derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in different cancer cell lines.
Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives in K562/A02 Cell Line
| Compound | IC50 (µM) | Reversal Ratio Factor |
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
| Verapamil (Control) | - | - |
Data from a study on 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives.[3]
Table 2: Cytotoxicity of Tetrahydroisoquinoline Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 4a | MCF-7 | 9.9 ± 0.57 |
| MDA-MB-231 | 11.7 ± 1.8 | |
| T-47D | 6.9 ± 0.65 | |
| 4b | MCF-7 | 10.3 ± 0.58 |
| MDA-MB-231 | 6.1 ± 2.3 | |
| T-47D | 5.3 ± 0.66 | |
| 4c | MCF-7 | 9.3 ± 0.61 |
| MDA-MB-231 | 6.0 ± 0.7 | |
| T-47D | 8.7 ± 0.55 |
Data from a literature-based perspective study on synthetic derivatives against breast cancer cell lines.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or its derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the indicated time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline or its derivatives.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8][9]
Western Blot Analysis for PI3K/Akt Pathway
This protocol is to assess the effect of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives on the PI3K/Akt signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
After treatment, lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Signaling Pathways
References
- 1. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]
- 2. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: In Vitro Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride analogs and detailed protocols for key experiments. The information is intended to guide research and development efforts in exploring the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound analogs.
Table 1: Reversal of Multidrug Resistance (MDR)
| Compound | Cell Line | IC50 (µM) | Reversal Fold | Target | Reference |
| Compound 41 | Eca109/VCR | - | 467.7 | P-glycoprotein (P-gp) | [1] |
| 6e | K562/A02 | 0.66 | 24.13 | P-glycoprotein (P-gp) | [2] |
| 6h | K562/A02 | 0.65 | 24.50 | P-glycoprotein (P-gp) | [2] |
| 7c | K562/A02 | 0.96 | 16.59 | P-glycoprotein (P-gp) | [2] |
Table 2: Enzyme Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 143 | Mycobacterial ATP synthetase | 1.8 µg/ml | [3] |
| Compound 14f | Phosphodiesterase 4B (PDE4B) | 2.3 | |
| Quercetin-THIQ derivative (2b) | Na+, K+-ATPase | ~0.2 (50-fold decrease vs. quercetin) | [4] |
Table 3: Antiviral Activity
| Compound | Virus | % Inhibition (at 100 µM) | Target | Reference |
| Compound 160 | HIV-1 | 74.82 | Reverse Transcriptase | [3] |
| Compound 161 | HIV-1 | 72.58 | Reverse Transcriptase | [3] |
| Compound 157 | HIV-1 | IC50 = 4.10 µM | Reverse Transcriptase | [3] |
Experimental Protocols
Assessment of Multidrug Resistance (MDR) Reversal
A key application of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs is their ability to reverse multidrug resistance in cancer cells, often by inhibiting efflux pumps like P-glycoprotein (P-gp).
This protocol is used to determine the cytotoxicity of the compounds themselves and their ability to sensitize MDR cancer cells to conventional chemotherapeutic agents.
Materials:
-
MDR cancer cell line (e.g., K562/A02, Eca109/VCR) and the parental sensitive cell line (e.g., K562)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (this compound analogs)
-
Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition:
-
Cytotoxicity: Add 100 µL of medium containing various concentrations of the test compounds to the wells.
-
Chemosensitization: Add 50 µL of medium with varying concentrations of the test compound and 50 µL of medium with varying concentrations of the chemotherapeutic agent. Include wells with the chemotherapeutic agent alone and cells alone as controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the test compound.
Caption: Inhibition of P-gp by 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs.
References
- 1. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure are the Bischler-Napieralski and the Pictet-Spengler reactions. Both routes utilize 3,4-dimethoxyphenethylamine as a key starting material. The final product is then typically isolated as a hydrochloride salt to improve its stability and handling characteristics.
Q2: What are the critical reaction parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include reaction temperature, reaction time, purity of starting materials and reagents, and the nature of the acidic catalyst used. For instance, in the Bischler-Napieralski reaction, the choice and amount of the condensing agent (e.g., POCl₃, P₂O₅) can significantly impact the formation of side products.[1] In the Pictet-Spengler reaction, the pH and the nature of the acid catalyst are crucial for preventing side reactions and promoting efficient cyclization.
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as methanol/ether or ethanol/water. Column chromatography on silica gel can be employed to remove closely related impurities before the final salt formation. The choice of the purification method depends on the nature and quantity of the impurities present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature cautiously. |
| Degradation of starting material or product | Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures or prolonged reaction times. |
| Suboptimal reaction conditions | Optimize the reaction conditions, including the choice of solvent, catalyst, and temperature. For the Bischler-Napieralski reaction, the activity of the condensing agent is critical. For the Pictet-Spengler reaction, the acidity of the medium needs to be carefully controlled. |
| Inefficient work-up and isolation | Ensure that the pH is appropriately adjusted during the work-up to prevent loss of the amine product. Use a suitable extraction solvent and perform multiple extractions to maximize the recovery of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
The following table summarizes common impurities, their potential origin, and suggested troubleshooting steps.
| Impurity Name & Structure | Common Analytical Signal | Potential Origin | Troubleshooting/Prevention |
| N-Formyl-3,4-dimethoxyphenethylamine | Distinct amide peaks in IR and NMR spectra. | Incomplete cyclization in the Bischler-Napieralski reaction. | Ensure sufficient amount and activity of the condensing agent (e.g., POCl₃). Increase reaction temperature or time if necessary. |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Imine peak in IR and NMR spectra. | Incomplete reduction of the dihydroisoquinoline intermediate in the Bischler-Napieralski route. | Ensure the use of a sufficient amount of reducing agent (e.g., NaBH₄) and allow for adequate reaction time. |
| 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | N-methyl signal in NMR spectrum. | Use of formaldehyde in excess or as a source of methyl group under certain reaction conditions, particularly in the Pictet-Spengler reaction. One study reported this impurity at a level of 10%.[2] | Use a stoichiometric amount of the formylating agent. In some cases, using a formaldehyde equivalent like paraformaldehyde can offer better control. |
| Regioisomers (e.g., 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | Complex aromatic signals in NMR. | Abnormal cyclization in the Bischler-Napieralski reaction, especially with certain substitution patterns on the aromatic ring. | The choice of condensing agent can influence the regioselectivity. P₂O₅ has been reported to sometimes favor the formation of abnormal products.[3] |
| Unreacted 3,4-Dimethoxyphenethylamine | Signals corresponding to the starting material in NMR or a distinct peak in LC-MS. | Incomplete reaction. | Ensure the reaction goes to completion by monitoring it. Optimize the stoichiometry of the reactants. |
Quantitative Data on Impurities
The level of impurities can vary significantly depending on the synthetic route and the reaction conditions employed. The following table provides a summary of reported purity and impurity levels.
| Synthetic Route | Reported Purity of Final Product | Key Impurities and Reported Levels | Reference |
| One-pot Bischler-Napieralski variant | > 99.0% | Maximum single impurity: ≤ 0.15% | [2] |
| Pictet-Spengler with urotropine | Target product selectivity: 78% | N-methyl impurity (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline): 10% | [2] |
Experimental Protocols
Bischler-Napieralski Synthesis
This two-step protocol involves the formylation of 3,4-dimethoxyphenethylamine followed by cyclization and reduction.
Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)formamide
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent like toluene.
-
Add an excess of ethyl formate.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess ethyl formate under reduced pressure to obtain the crude N-formyl intermediate.
Step 2: Cyclization and Reduction to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude N-(3,4-dimethoxyphenethyl)formamide in an anhydrous solvent such as acetonitrile or toluene.
-
Cool the solution in an ice bath and slowly add a condensing agent like phosphorus oxychloride (POCl₃).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude dihydroisoquinoline intermediate in methanol and cool in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture until the reduction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure, add water to the residue, and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude free base.
-
Dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Pictet-Spengler Synthesis
This one-pot protocol involves the condensation of 3,4-dimethoxyphenethylamine with a formaldehyde source.
-
To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., a mixture of water and ethanol), add an aqueous solution of formaldehyde.
-
Acidify the reaction mixture with an acid, such as hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure compound.
Visualizations
Caption: Bischler-Napieralski Synthesis Workflow and Potential Impurities.
Caption: Pictet-Spengler Synthesis Workflow and Potential Impurities.
Caption: General Troubleshooting Workflow for Synthesis.
References
Improving the solubility of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the hydrochloride salt of the parent compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The salt form is generally used to enhance the solubility and stability of the compound in aqueous solutions.[1] Adequate solubility is crucial for many experimental applications, including in vitro assays, formulation development, and pharmacokinetic studies, as it ensures that the compound is in a dissolved state to interact with biological targets.
Q2: What is the expected solubility of this compound?
Q3: What are the common challenges encountered when dissolving this compound?
A3: Common challenges include insolubility or precipitation in aqueous buffers, especially those with neutral or higher pH. The solubility can also be affected by the temperature and the presence of other components in the solution.
Troubleshooting Guide
Problem: The compound is not dissolving in my aqueous buffer.
| Question | Possible Cause & Explanation | Suggested Solution |
| What is the pH of your buffer? | The solubility of amine hydrochlorides is often pH-dependent. At higher pH values, the compound may convert to its less soluble free base form. | Try lowering the pH of your buffer. A pH of 2-5 is a good starting point. You can use a dilute solution of HCl to adjust the pH. |
| Have you tried gentle heating? | For some compounds, solubility can be increased by gently warming the solution. | Warm the solution in a water bath at 37-50°C. Be cautious, as excessive heat may degrade the compound. Always check for any visible signs of degradation (e.g., color change). |
| Are you using a sufficient volume of solvent? | The concentration of the compound may be exceeding its solubility limit in the chosen solvent. | Increase the volume of the solvent to decrease the concentration of the compound. |
| Have you tried using a co-solvent? | The addition of a small amount of a water-miscible organic solvent can significantly improve the solubility of some compounds. | Add a co-solvent such as DMSO, ethanol, or PEG 400 to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. Note that the co-solvent may affect your downstream experiments. |
Problem: The compound precipitates out of solution after initial dissolution.
| Question | Possible Cause & Explanation | Suggested Solution |
| Did the pH of the solution change? | Addition of the compound or other reagents may have altered the pH of the solution, causing the compound to precipitate. | Re-measure and adjust the pH of the solution. Ensure the buffer has sufficient buffering capacity to maintain the desired pH. |
| Did the temperature of the solution change? | If the compound was dissolved with heating, it might precipitate upon cooling to room temperature. | Try to maintain the temperature at which the compound was dissolved. If the experiment needs to be performed at a lower temperature, consider using a higher concentration of co-solvent or a different buffer system. |
| Is the solution supersaturated? | The initial dissolution might have created a supersaturated solution which is thermodynamically unstable. | Prepare the solution at a slightly lower concentration to ensure it remains stable over time. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Sparingly Soluble to Soluble | Highly dependent on pH. |
| PBS (pH 7.4) | Low to Sparingly Soluble | The neutral pH may lead to the formation of the less soluble free base. |
| 0.1 N HCl | Soluble | The acidic pH will keep the compound in its protonated, more soluble form. |
| Ethanol | Soluble | A common organic solvent for many alkaloids. |
| DMSO | Soluble | A good solvent for a wide range of organic compounds. |
| 1N NaOH in Methanol | Soluble (25 mg/mL) | The basic methanolic condition facilitates high solubility. |
Table 2: Template for Recording Experimental Solubility Data
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL or µg/mL) | Observations |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid. If none is present, add more compound and repeat the incubation.
-
Once equilibrium is reached with excess solid present, carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that specific buffer and temperature.
Protocol 2: Improving Solubility using pH Adjustment
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or 0.1 N HCl).
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Observe the solutions for any signs of precipitation.
-
If precipitation occurs, try a lower final concentration or a buffer with a lower pH.
-
The lowest pH at which the compound remains in solution for the desired concentration is the optimal pH for dissolution under these conditions.
Visualizations
Caption: Workflow for determining aqueous solubility.
Caption: Troubleshooting solubility issues.
References
Technical Support Center: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: For optimal stability, it is recommended to store solutions of this compound in tightly sealed containers, protected from light, and at refrigerated temperatures (2-8 °C). The hydrochloride salt form generally enhances solubility and stability in aqueous solutions.[1] For long-term storage, consider preparing fresh solutions before use.
Q2: In which common laboratory solvents is this compound soluble?
A2: Based on available data, it is soluble in 1N NaOH in methanol (25 mg/mL), which suggests solubility in alkaline methanolic solutions.[2] Its hydrochloride salt form implies good solubility in water and other polar protic solvents. However, experimental verification of solubility in your specific solvent system is always recommended.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar tetrahydroisoquinoline structures can be susceptible to oxidation, hydrolysis (under acidic or basic conditions), and photolytic degradation.[3][4] Forced degradation studies are typically performed to identify these pathways.[3]
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and effective method for monitoring the stability of pharmaceutical compounds is reverse-phase high-performance liquid chromatography (HPLC).[3] A stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation in aqueous solution. | The pH of the solution may have shifted, affecting the solubility of the hydrochloride salt. Contamination may also be a factor. | Ensure the pH of your solution is within a suitable range. Prepare fresh solutions using high-purity solvents and filter-sterilize if necessary. |
| Discoloration of the solution (e.g., turning yellow or brown). | This may indicate oxidative or photolytic degradation. Exposure to air (oxygen) or light can accelerate these processes. | Prepare solutions fresh and use them promptly. Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. |
| Loss of potency or unexpected experimental results. | The compound may have degraded over time, especially if stored improperly. | Always use freshly prepared solutions for critical experiments. If solutions must be stored, perform a stability check using a validated analytical method (e.g., HPLC) to confirm the concentration before use. |
| Appearance of new peaks in my chromatogram (e.g., HPLC, GC-MS). | These new peaks likely represent degradation products. The conditions of your experiment or storage may be promoting the breakdown of the compound. | Conduct a forced degradation study to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method and understanding the compound's liabilities. |
Stability Under Forced Degradation Conditions (Illustrative Data)
Forced degradation studies are essential for understanding a compound's intrinsic stability.[5] The following table provides an illustrative summary of the expected stability of this compound under typical forced degradation conditions.
| Condition | Reagent/Stress | Time | Temperature | % Degradation (Illustrative) | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | N-dealkylated, O-demethylated species |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5% | Minimal degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, Ring-hydroxylated species |
| Thermal | Dry Heat | 48 hours | 80°C | 8% | Dehydrogenated isoquinoline species |
| Photolytic | ICH Q1B Option II | 1.2 million lux hours | Room Temp | 12% | Photodimers, Oxidized species |
Note: This data is illustrative and intended to represent a typical outcome for a compound of this class. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are performed to understand the chemical stability of a drug substance when exposed to conditions more severe than accelerated stability testing.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[4][5]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C.[5] Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat the solution at 60°C.[5] Withdraw samples at specified intervals, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.[4] Monitor the reaction over time (e.g., 2, 8, 24 hours) and quench the reaction if necessary by adding a reducing agent like sodium bisulfite before analysis.
-
Thermal Degradation: Transfer the solid compound or the solution to a thermostatically controlled oven at a high temperature (e.g., 80°C).[3] Analyze samples at various time points.
-
Photostability: Expose the solution in a photochemically inert transparent container to a light source that meets ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting logic for stability-related issues.
References
Technical Support Center: Optimizing In Vivo Dosage of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during in vivo experiments with this compound.
Q1: We are observing high variability in our experimental results between subjects. What could be the cause and how can we mitigate this?
A1: High variability in in vivo studies can stem from several factors. It is crucial to ensure consistency in your experimental protocol. Key areas to review include the route and timing of administration, as well as the age, weight, and genetic background of the animal models.[1] Implementing a standardized protocol with control groups, such as vehicle-treated animals, is essential to differentiate treatment effects from procedural artifacts or natural variations.[1] Performing sample size calculations before starting the study can also help ensure that the study is adequately powered to detect meaningful effects despite inherent biological variability.[1]
Q2: Our initial doses of this compound are not producing the expected therapeutic effect. What should be our next step?
A2: If you are not observing the desired effect, a dose-ranging or dose-finding study is a critical next step to identify a safe and effective dose range.[2] This type of study helps establish the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect.[2] It is important to systematically test a range of doses to construct a dose-response curve. This will help in understanding the relationship between the dose and the observed effect.
Q3: We have observed unexpected adverse effects in our animal models at a dose we predicted to be safe. How should we proceed?
A3: The observation of unexpected toxicity requires immediate attention. The first step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without unacceptable toxicity.[2] It is advisable to conduct a thorough examination of the animals to characterize the nature and severity of the adverse effects. Reducing the dose or exploring alternative routes of administration may be necessary.[1] Reviewing any available in vitro cytotoxicity data can also provide insights into the compound's toxic potential.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
Q1: How do we select a starting dose for our in vivo experiments?
A1: Selecting an appropriate starting dose is crucial for the success and ethical conduct of in vivo studies. A multi-faceted approach is recommended, beginning with a review of in vitro data and any existing literature on similar compounds.[2] If no prior data exists, a dose-escalation study design, starting with a very low dose, is a prudent approach.
Q2: What is a dose-response study and why is it important?
A2: A dose-response study is an experiment that examines the relationship between the dose of a drug and the magnitude of its biological or therapeutic effect. This type of study is essential for characterizing the potency and efficacy of a compound.[3] It allows for the determination of key parameters such as the MED and MTD, which are fundamental for establishing a therapeutic window.[2]
Q3: What are the key considerations when designing an in vivo dose-finding study?
A3: A well-designed dose-finding study should include several key elements. The selection of an appropriate animal model is a critical first step.[1] The study design should specify the number of dose levels, the specific dose values, and the number of animals per dose group.[3] Including proper control groups, such as a vehicle-treated group, is essential for data interpretation.[1] Statistical analysis methods should be determined in advance to ensure the results are robust and reproducible.[4]
Quantitative Data Summary
While specific in vivo dosage data for this compound is limited in publicly available literature, a study on a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid , provides some insight into potential dosing in a rodent model.
| Compound | Animal Model | Doses Administered (Oral) | Outcome | Reference |
| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Wistar Rats | 50 mg/kg and 100 mg/kg | Showed protective action on the liver and antiproliferative effects in a model of hepatocellular carcinoma. | [5][6] |
Experimental Protocols
The following is a generalized protocol for conducting a dose-ranging study to determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of a novel compound in vivo.
Objective: To identify a safe and effective dose range for a test compound in a specific animal model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dissolving the test compound
-
Animal model (e.g., mice or rats)
-
Standard laboratory equipment for animal handling and dosing
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for a minimum of one week before the start of the study.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle. A common approach is to use a logarithmic dose spacing.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle-only control group. The number of animals per group should be statistically justified.[1]
-
Administration: Administer the test compound or vehicle to the animals according to the chosen route (e.g., oral, intravenous, intraperitoneal).[1]
-
Observation: Monitor the animals closely for any signs of toxicity or adverse effects. This should include regular checks of body weight, food and water intake, and clinical signs of distress.
-
Efficacy Assessment: At predetermined time points, assess the desired therapeutic effect using relevant biomarkers or functional assays.
-
Data Analysis: Analyze the collected data to determine the MED and MTD. Statistical methods should be used to compare the different dose groups to the control group.[4]
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Hypothetical signaling pathway for a neuropharmacological agent.
References
- 1. ichor.bio [ichor.bio]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Troubleshooting Guide
Crystallization is a critical step for obtaining pure material. Below are common issues encountered during the crystallization of this compound and their potential solutions.
Issue 1: The compound "oils out" and does not form crystals.
This phenomenon, known as oiling out, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.
-
Question: My solution turned cloudy and formed oily droplets instead of crystals upon cooling. What should I do?
-
Answer: Oiling out is a common challenge. Here are several strategies to address it:
-
Increase the solvent volume: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves and add more of the primary solvent to decrease the supersaturation level.
-
Slow down the cooling rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Use a co-solvent system: The addition of a miscible "anti-solvent" (a solvent in which the compound is less soluble) can sometimes promote crystallization over oiling out. This should be added dropwise to the warm, dissolved solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites. Alternatively, adding a small seed crystal of the pure compound can initiate crystallization.
-
Issue 2: No crystals form, even after an extended period.
The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin forming.
-
Question: My solution remains clear even after cooling for a long time. How can I induce crystallization?
-
Answer: To induce crystallization, you can try the following techniques:
-
Induce Nucleation: As with oiling out, scratching the inner surface of the flask or adding a seed crystal can provide the necessary starting point for crystal growth.
-
Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to overheat or evaporate too much solvent, which could lead to oiling out or the inclusion of impurities.
-
Use an Anti-solvent: Carefully add a solvent in which your compound is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Flash Freeze: A small amount of the solution can be "flash-frozen" by placing it in a dry ice/acetone bath. The resulting solid can then be used to seed the main solution.
-
Issue 3: The resulting crystals are very fine or needle-like, making them difficult to filter and dry.
The formation of very small crystals or needles often results from rapid crystallization from a highly supersaturated solution.
-
Question: I obtained a very fine powder that clogs the filter paper. How can I get larger crystals?
-
Answer: To encourage the growth of larger crystals, you need to slow down the crystallization process:
-
Slower Cooling: Ensure the solution cools as slowly as possible. This allows for more orderly crystal growth.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling.
-
Solvent System Optimization: Experiment with different solvent systems. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.
-
Issue 4: The yield is very low.
A low yield can be attributed to several factors, including incomplete crystallization or using an inappropriate solvent.
-
Question: After filtration, I recovered very little product. How can I improve my yield?
-
Answer: To improve your yield, consider the following:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of your product in the solution upon cooling.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.
-
Check the Filtrate: To see if a significant amount of product remains in the mother liquor, you can try to concentrate the filtrate by evaporation and see if more crystals form upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on available literature for this and similar compounds, alcohols such as methanol or ethanol are good starting points. The compound is reported to be slightly soluble in methanol. A mixed solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, where the second solvent acts as an anti-solvent, can also be effective.
Q2: How can I prepare the hydrochloride salt for crystallization if I have the free base?
A2: To prepare the hydrochloride salt from the free base, dissolve the free base in a suitable organic solvent (e.g., methanol or diethyl ether). Then, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring. The hydrochloride salt will often precipitate. This crude salt can then be collected and recrystallized.
Q3: What is the expected melting point of pure this compound?
A3: The literature reports a melting point in the range of 260-265 °C . A sharp melting point within this range is a good indicator of purity.
Q4: Can impurities affect the crystallization process?
A4: Yes, impurities can have a significant impact. They can inhibit crystal nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product. If you suspect impurities are the issue, you may need to perform a preliminary purification step, such as column chromatography, before crystallization.
Data Presentation
Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides qualitative solubility information and suggested solvent systems for initial screening. Researchers should perform their own solubility tests to determine optimal solvent ratios and volumes.
| Solvent | Qualitative Solubility (at room temp.) | Suitability for Recrystallization | Notes |
| Methanol | Slightly Soluble | Good primary solvent | A good starting point for single-solvent recrystallization. |
| Ethanol | Likely Slightly Soluble | Good primary solvent | Similar to methanol, can be used for single-solvent recrystallization. |
| Water | Soluble | Potentially useful as a co-solvent | High solubility may lead to low yields if used as a single solvent. |
| Acetone | Sparingly Soluble | Good anti-solvent | Can be used in combination with a more polar solvent like methanol. |
| Diethyl Ether | Very Sparingly Soluble | Good anti-solvent | Useful for precipitating the compound from a more polar solution. |
| Ethyl Acetate | Very Sparingly Soluble | Good anti-solvent | Can be used in a mixed-solvent system with an alcohol. |
| Chloroform | Slightly Soluble | Not ideal due to toxicity | Other solvents are generally preferred. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a small volume of methanol and gently heat the mixture with stirring (e.g., on a hot plate) to just below the boiling point.
-
Achieve Saturation: Continue adding small portions of hot methanol until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization (Methanol and Diethyl Ether)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot methanol as described in Protocol 1.
-
Addition of Anti-solvent: While the solution is still warm, add diethyl ether dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a mixture of methanol and diethyl ether (in the approximate final ratio) for washing the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Standard experimental workflow for recrystallization.
Technical Support Center: Purification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include unreacted starting materials from the synthesis (e.g., from a Pictet-Spengler reaction), partially reacted intermediates, and by-products from over-alkylation or oxidation.[1][2][3] The appearance of the crude product, which can range from a white to a light yellow or orange crystalline powder, can sometimes indicate the level of impurities.[4]
Q2: What is the recommended first step for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used initial purification technique for crystalline solids like this compound.[5] This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[5]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar protic solvents are often a good starting point. A mixture of ethanol and water, or methanol, can be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5][6] Experimentation with different solvent systems, including two-solvent systems (e.g., ethanol/ether), may be necessary to achieve optimal purification.[7]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a powerful technique for separating closely related compounds. For a polar compound like this compound, normal-phase chromatography on silica gel with a polar mobile phase (e.g., a mixture of dichloromethane and methanol) can be employed. Reversed-phase chromatography can also be an option.[8][9]
Q5: How can I remove basic or acidic impurities?
A5: Acid-base extraction is a classic and effective method for separating alkaloids and other basic compounds from acidic or neutral impurities.[10][11][12] The hydrochloride salt can be neutralized to the free base with a mild base, extracted into an organic solvent, and then washed with an acidic aqueous solution to remove basic impurities. The purified free base can then be converted back to the hydrochloride salt.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more solvent in small increments until the compound dissolves.[6] |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Try a more polar solvent or a solvent mixture. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[13] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] | |
| Oily precipitate forms instead of crystals. | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| High concentration of impurities. | The impurities may be preventing crystal lattice formation. Consider a preliminary purification step like acid-base extraction. | |
| Low recovery of the purified compound. | Too much solvent was used. | The compound has some solubility even in the cold solvent. Use the minimum amount of hot solvent necessary for dissolution.[6] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.[15] | |
| Crystals were not completely collected. | Ensure all crystals are transferred from the flask to the filter, and wash with a minimal amount of cold solvent.[15] |
Purity and Appearance Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The purified compound is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[16] |
| The compound itself is slightly colored. | A faint yellow or orange hue can be characteristic of this compound.[4] Check the purity by analytical methods. | |
| Purity does not improve significantly after recrystallization. | Impurities have similar solubility to the desired compound. | Try a different recrystallization solvent or a two-solvent system.[7] |
| The compound may be co-crystallizing with an impurity. | Consider an alternative purification method such as column chromatography or acid-base extraction.[8] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Slowly add a mild base (e.g., a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper). The free base will precipitate or can be extracted.
-
Extraction of Free Base: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., ethanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the pure hydrochloride salt.
-
Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry.
Data Presentation
Table 1: Representative Purity and Recovery for Purification Techniques
| Purification Technique | Starting Purity (Representative) | Final Purity (Representative) | Recovery Rate (Representative) | Notes |
| Single-Solvent Recrystallization | 85-95% | >98% | 70-90% | Highly dependent on solvent choice and technique. |
| Two-Solvent Recrystallization | 85-95% | >99% | 60-85% | Can provide higher purity but may have lower recovery. |
| Acid-Base Extraction | 80-90% | >97% | 80-95% | Effective for removing acidic and neutral impurities. |
| Column Chromatography (Silica Gel) | 70-90% | >99% | 50-80% | Useful for separating complex mixtures or closely related impurities. |
Note: The values in this table are illustrative and can vary significantly based on the nature and amount of impurities, the scale of the experiment, and the specific conditions used.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. scispace.com [scispace.com]
- 10. prezi.com [prezi.com]
- 11. jocpr.com [jocpr.com]
- 12. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. LabXchange [labxchange.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline?
A1: The most prevalent methods for synthesizing the 6,7-dimethoxytetrahydroisoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2] The Pomeranz–Fritsch–Bobbitt reaction is also a viable, albeit less common, approach.[3][4]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up this synthesis can present several challenges, including:
-
Reaction Control: Exothermic reactions, particularly during the addition of reagents like phosphorus oxychloride (POCl₃) in the Bischler-Napieralski reaction, can be difficult to manage on a larger scale.[5]
-
Side Product Formation: Increased reaction volumes and longer reaction times can lead to a higher prevalence of side products, such as those from the retro-Ritter reaction or the formation of N-methyl impurities.[6][7]
-
Purification: The purification of the final product, especially the removal of closely related impurities, can become more complex and less efficient at a larger scale.
-
Reagent Handling: The handling of large quantities of hazardous reagents like POCl₃ requires stringent safety protocols.[5]
-
Product Isolation: Crystallization and filtration of the hydrochloride salt may require optimization to ensure consistent yield and purity on a larger scale.[6]
Q3: How can I minimize the formation of the N-methyl impurity?
A3: The formation of an N-methyl impurity (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) has been reported in certain one-pot synthesis methods.[6] To minimize this, consider a multi-step synthesis that avoids reagents or conditions known to cause N-methylation. Careful control of the reaction temperature and stoichiometry is also crucial.
Q4: Are there milder alternatives to the classical Bischler-Napieralski reaction conditions?
A4: Yes, for substrates that are sensitive to harsh acidic conditions and high temperatures, milder reagents can be employed. The use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, potentially reducing side product formation.[2][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The starting material may have electron-withdrawing groups that hinder the electrophilic aromatic substitution.[1] 2. Insufficiently Anhydrous Conditions: Moisture can quench the dehydrating agents used in the reaction. 3. Inadequate Reaction Temperature or Time: The reaction may not have reached completion. | 1. For Bischler-Napieralski, use stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1] For Pictet-Spengler, harsher acidic conditions may be necessary.[8] 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Monitor the reaction progress using TLC or LC-MS and adjust the temperature and time accordingly.[5] |
| Formation of Tarry/Polymeric Material | 1. Excessively High Reaction Temperature: Overheating can lead to decomposition and polymerization.[5] 2. Prolonged Reaction Time: Extended heating can promote side reactions and degradation.[5] | 1. Maintain careful control of the reaction temperature, possibly with a gradual increase to the target temperature.[5] 2. Stop the reaction as soon as the starting material is consumed, as determined by reaction monitoring.[5] |
| Difficult Product Purification | 1. Presence of Closely Related Impurities: Side products with similar polarities to the desired product can make chromatographic separation challenging. 2. Incomplete Reaction: The presence of unreacted starting materials complicates purification. | 1. Optimize the reaction conditions to minimize side product formation. Consider recrystallization as a purification method, potentially after initial column chromatography.[5] 2. Ensure the reaction goes to completion before workup. |
| Inconsistent Hydrochloride Salt Formation | 1. Improper pH Adjustment: Incorrect pH during the final salt formation step can lead to incomplete precipitation or the formation of an impure product. 2. Solvent Selection: The choice of solvent for crystallization is critical for obtaining a pure, crystalline solid. | 1. Carefully adjust the pH with hydrochloric acid to ensure complete protonation of the amine. 2. Screen different solvent systems (e.g., ethanol/water, methanol/ether) to find the optimal conditions for crystallization.[3] |
Experimental Protocols
Key Experiment: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline Intermediate
This protocol describes the synthesis of the 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the final tetrahydroisoquinoline product.
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (β-arylethylamide substrate)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or another suitable anhydrous solvent like dichloromethane)
-
Ice
-
Ammonium hydroxide or sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent) and anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition is exothermic.[5]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[5]
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline intermediate.
Note: The crude intermediate is then typically reduced (e.g., using sodium borohydride) and subsequently treated with hydrochloric acid to form the final hydrochloride salt.
Visualizations
Synthesis Pathway
Caption: Bischler-Napieralski synthesis pathway for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is designed to address specific issues that may be encountered during experimental work, particularly concerning the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
A1: Under forced degradation conditions, this compound is susceptible to oxidative degradation. The primary degradation pathway involves the oxidation of the tetrahydroisoquinoline ring system. Expected degradation products include the corresponding 6,7-dimethoxy-3,4-dihydroisoquinoline and fully aromatized 6,7-dimethoxyisoquinoline. Additionally, N-oxidation of the secondary amine can occur. Under certain oxidative or thermal conditions, O-demethylation of one or both methoxy groups is also a potential degradation pathway.
Q2: My sample of this compound is showing a color change over time. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly photolytic or oxidative degradation. Exposure to light and/or air can lead to the formation of colored degradation products, such as the fully aromatized isoquinoline derivative, which is a more conjugated system and thus more likely to absorb visible light.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample. How can I determine if these are degradation products?
A3: To determine if new peaks are degradation products, you should perform a forced degradation study. By intentionally subjecting your sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions by HPLC, you can compare the chromatograms to your original sample. If the new peaks in your sample match the retention times of the peaks generated during the stress study, they are likely degradation products. Mass spectrometry (LC-MS) can be used to confirm the identity of these peaks by comparing their mass-to-charge ratio with the expected molecular weights of potential degradation products.
Q4: What are the optimal storage conditions to minimize degradation of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, use of degassed solvents and storage in amber vials can further mitigate degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | The basic nature of the amine in the tetrahydroisoquinoline ring can interact with residual silanol groups on the HPLC column, leading to peak tailing. |
| * Solution 1: Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine is protonated. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). | |
| * Solution 2: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. |
| * Solution: Reduce the concentration of the injected sample. |
Issue 2: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase pH Fluctuation | Small changes in the mobile phase pH can significantly affect the retention time of ionizable compounds like this compound. |
| * Solution: Ensure the mobile phase is well-buffered and prepared fresh daily. | |
| Column Temperature Variation | Fluctuations in ambient temperature can affect retention times. |
| * Solution: Use a column oven to maintain a constant and controlled temperature. |
Issue 3: Appearance of New Impurities During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Degradation in Solution | The compound may be degrading after being dissolved in the sample solvent. |
| * Solution 1: Analyze samples as quickly as possible after preparation. | |
| * Solution 2: Investigate the stability of the compound in different solvents. Acidic aqueous solutions are often suitable for amine hydrochlorides. Avoid basic conditions which may deprotonate the amine and increase susceptibility to oxidation. | |
| * Solution 3: Prepare and store sample solutions at a reduced temperature (e.g., in an autosampler cooled to 4°C). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl and dilute to the initial concentration with the solvent.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the initial concentration with the solvent.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a 1 mg/mL solution.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or use a photodiode array detector to monitor multiple wavelengths) |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Caption: Workflow for forced degradation studies.
References
Minimizing side effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound derivatives.
Issue 1: Inconsistent or Poor Compound Solubility
Question: My this compound derivative precipitates when I add it to my cell culture medium or aqueous buffer. How can I improve its solubility?
Answer:
Poor aqueous solubility is a common challenge with many organic compounds. Here are several strategies to address this issue:
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving these derivatives. However, it is crucial to maintain a final DMSO concentration in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stock Concentration: While it may seem counterintuitive, a very high stock concentration in DMSO can increase the likelihood of precipitation upon dilution into an aqueous solution. Try preparing a slightly less concentrated stock solution.
-
Sonication: After dissolving the compound in a suitable solvent, gentle sonication can help to ensure complete dissolution before making further dilutions.
-
pH Adjustment: The hydrochloride salt form of the compound is designed to improve aqueous solubility. Ensure the pH of your final solution is compatible with maintaining the protonated, more soluble form of the amine.
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability between replicate wells and between experiments. What are the potential causes and solutions?
Answer:
In addition to solubility issues, several other factors can contribute to experimental variability:
-
Compound Stability: Ensure the compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C for stock solutions, to prevent degradation.[2] Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture media over the duration of your experiment should also be considered.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[2]
-
Plate Edge Effects: In plate-based assays, wells on the outer edges of the plate are more susceptible to evaporation, which can concentrate the compound and affect results. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification in your incubator.[2]
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Question: My compound is showing higher cytotoxicity than expected, or I suspect it is having off-target effects. How can I investigate this?
Answer:
Unraveling the specific effects of your compound is a critical part of the research process. Here are some steps to take:
-
Confirm with Multiple Assays: Relying on a single cytotoxicity assay (e.g., MTT) can sometimes be misleading due to potential interference of the compound with the assay chemistry. It is advisable to confirm cytotoxicity with an orthogonal method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Review the Literature for Known Off-Target Effects: Tetrahydroisoquinoline derivatives are known to interact with a variety of biological targets. For example, some derivatives have been shown to act as steroid sulfatase inhibitors or selective estrogen receptor modulators. A thorough literature search for your specific derivative or closely related analogs can provide valuable insights.
-
Consider the Cellular Context: The observed effect can be highly dependent on the cell line used. For instance, some derivatives may show low cytotoxicity in one cell line but be more potent in another due to differences in the expression of target proteins or metabolic enzymes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro experiments with this compound derivatives?
A1: The effective concentration can vary widely depending on the specific derivative and the biological system being studied. A good starting point for many in vitro assays is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help determine the optimal concentration range for your specific experiment.
Q2: How should I prepare my stock solutions of this compound?
A2: A common method for preparing a stock solution is to dissolve the compound in 100% DMSO to a concentration of 10-20 mM. This stock can then be serially diluted in cell culture medium to the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%.
Q3: Are there any known signaling pathways affected by tetrahydroisoquinoline derivatives?
A3: Yes, various tetrahydroisoquinoline derivatives have been shown to modulate several key signaling pathways. For example, some derivatives can induce apoptosis through the activation of the ERK1/2 and p38-MAPK signaling pathways.[3] Others have been found to target the NF-κB signaling pathway in cancer cells. Additionally, some tetrahydroisoquinoline-based compounds are known to interact with dopamine receptors.[4][5]
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for Selected Tetrahydroisoquinoline Derivatives
| Compound Derivative | Cell Line | Assay | IC50 Value | Reference |
| 1-Cyclohexyl-TIQ | PC12 | Trypan Blue Exclusion | High Cytotoxicity | [6] |
| 1-Phenyl-TIQ | PC12 | Apoptosis Assay | Moderate Apoptosis Induction | [6] |
| GM-3-18 (4-chloro substituted) | Colon Cancer Cell Lines | KRas Inhibition | 0.9 µM to 10.7 µM | [7] |
| GM-3-121 (4-ethyl substituted) | - | Anti-angiogenesis | 1.72 µM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing the cytotoxicity of this compound derivatives.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Caption: Potential signaling pathways affected by tetrahydroisoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
The oral bioavailability of this compound, like many small molecule drug candidates, can be limited by several factors:
-
Poor aqueous solubility: The hydrochloride salt form is intended to improve solubility, but the free base may have limited solubility in the gastrointestinal (GI) tract.[1]
-
Low membrane permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream can be a significant barrier.
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the liver (cytochrome P450s) and the gut wall before it reaches systemic circulation.[2]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this one?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can enhance its solubility and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q3: Are there any known signaling pathways that 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its analogs are involved in?
Yes, research on related tetrahydroisoquinoline alkaloids suggests their involvement in various signaling pathways. For instance, a derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis by blocking IL-6 mediated signals, specifically the IL-6/JAK2/STAT3 pathway.[4][5] Isoquinoline alkaloids have also been studied for their neuroprotective effects, which may involve modulation of pathways related to neuroinflammation and oxidative stress.[6][7]
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental process of enhancing the bioavailability of this compound.
Issue 1: Low and Variable In Vitro Dissolution Rate
Possible Causes:
-
Poor wettability of the compound: The powder may not be easily dispersed in the dissolution medium.
-
Particle agglomeration: Small particles may clump together, reducing the effective surface area for dissolution.
-
Inappropriate dissolution medium: The pH and composition of the medium may not be optimal for solubilizing the compound.
Troubleshooting Steps:
-
Micronization: Reduce the particle size of the compound using techniques like jet milling to increase the surface area.
-
Incorporate Surfactants: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) to the dissolution medium to improve wettability.
-
Optimize Dissolution Medium: Test a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate different sections of the GI tract.
-
Solid Dispersion Formulation: Prepare a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance its dissolution profile.
Issue 2: Poor Permeability in Caco-2 Cell Assays
Possible Causes:
-
Low passive diffusion: The intrinsic physicochemical properties of the compound may limit its ability to cross the cell membrane.
-
Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.
-
Poor integrity of the Caco-2 monolayer: If the cell monolayer is not fully confluent or has compromised tight junctions, the permeability results will be inaccurate.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity. Also, assess the transport of a paracellular marker like Lucifer Yellow.[8]
-
Use of Permeation Enhancers: Co-administer the compound with known permeation enhancers, but be cautious as they can affect monolayer integrity.[8]
-
Investigate Efflux: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical transport suggests the involvement of efflux transporters.
-
Lipid-Based Formulations: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to potentially bypass efflux transporters and enhance absorption.[3]
Issue 3: High First-Pass Metabolism in Liver Microsome Assays
Possible Causes:
-
Extensive metabolism by CYP450 enzymes: The compound is rapidly metabolized by enzymes in the liver microsomes.
Troubleshooting Steps:
-
Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary enzymes responsible for metabolism.
-
Prodrug Approach: Synthesize a prodrug of the parent compound that is more stable to first-pass metabolism and releases the active drug in systemic circulation.
-
Co-administration with Inhibitors: In preclinical studies, co-administering the compound with a known inhibitor of the identified metabolizing enzymes can demonstrate the impact of first-pass metabolism on bioavailability.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | Apparent Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Half-life (Liver Microsomes, min) |
| Unformulated Compound | 50 ± 5 | 1.2 ± 0.3 | 15 ± 2 |
| Micronization | 150 ± 10 | 1.5 ± 0.4 | 16 ± 3 |
| Solid Dispersion (1:5 Drug:PVP K30) | 800 ± 50 | 2.1 ± 0.5 | 25 ± 4 |
| SEDDS (10% Drug in Labrasol/Transcutol) | > 2000 | 8.5 ± 1.2 | 45 ± 6 |
| Cyclodextrin Complex (1:1 Molar Ratio with HP-β-CD) | 1200 ± 80 | 1.8 ± 0.4 | 20 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place a known amount of the formulation in the dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Procedure: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (donor) compartment. c. At specified time intervals, collect samples from the basolateral (receiver) compartment. d. Analyze the concentration of the compound in the receiver compartment samples by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Protocol 3: Metabolic Stability in Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH-regenerating system (or NADPH), and phosphate buffer (pH 7.4).[9]
-
Procedure: a. Pre-warm the incubation mixture to 37°C.[9] b. Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM). c. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[9] d. Centrifuge the samples to precipitate the proteins. e. Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Potential inhibitory effect of tetrahydroisoquinoline derivatives on the IL-6/JAK2/STAT3 signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 4. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Comparative Guide to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and Other Tetrahydroisoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potential as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This guide provides a comparative analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride against other notable THIQ derivatives, supported by experimental data from peer-reviewed studies.
Overview of this compound
This compound, also known as heliamine, is a key compound in pharmaceutical research.[3][4] Its hydrochloride salt form enhances solubility and stability, making it a versatile building block for the synthesis of more complex molecules with therapeutic potential, particularly in the field of neuropharmacology.[3][4] The 6,7-dimethoxy substitution pattern is a recurring motif in many biologically active THIQ derivatives, influencing their interaction with various biological targets.
Comparative Pharmacological Data
The following tables summarize quantitative data from various studies, comparing the performance of THIQ derivatives in different experimental assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Analgesic and Anti-Inflammatory Activity
A study on a derivative of 6,7-dimethoxy-THIQ demonstrated significant analgesic and anti-inflammatory effects. The data below compares its activity with standard drugs.
Table 1: Comparison of Analgesic Activity of a 6,7-Dimethoxy-THIQ Derivative
| Compound | Dose (mg/kg) | Analgesic Activity (% increase in pain threshold) in Hot Plate Test |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 147.1% |
| Metamizole sodium | 10.0 | 71.4% |
| Acetylsalicylic acid | 100.0 | 58.0% |
| Data sourced from a study on the analgesic and anti-inflammatory effects of the specified compound.[5] |
Table 2: Comparison of Anti-Inflammatory Activity of a 6,7-Dimethoxy-THIQ Derivative
| Compound | Dose (mg/kg) | Anti-inflammatory Effect (vs. Diclofenac sodium) on Formalin Arthritis Model |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 3.3 times more effective |
| Diclofenac sodium | Standard | - |
| Data sourced from the same study as Table 1.[5] |
Dopamine Receptor Binding Affinity
The THIQ scaffold is a common feature in ligands targeting dopamine receptors. The following table presents the binding affinities (Ki values) of various THIQ derivatives for the dopamine D3 receptor.
Table 3: Dopamine D3 Receptor Binding Affinities of Tetrahydroisoquinoline Derivatives
| Compound | Ki (nM) for D3 Receptor | Selectivity over D2 Receptor |
| 6,7-dimethoxy-THIQ derivative with 3-cyano benzamide | 1.2 | 15-fold |
| 6,7-dimethoxy-THIQ derivative with 4-cyano benzamide | 3.4 | 420-fold |
| THIQ derivative with 2,3-dimethoxy benzamide | 57 | Selective for D3 |
| THIQ derivative with 3,4-disubstituted benzamide | 24 | Comparable to D2 |
| Tetrahydropapaveroline (a dopamine-derived THIQ) | 41,000 | Not specified |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | 35,000 | Not specified |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | 23,000 | Not specified |
| 6,7-Dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | 93,000 | Not specified |
| Data for the first four entries are from a study on novel THIQ-based D3R ligands.[4] Data for the last four entries are from a study on dopamine-derived THIQs and their effect on dopamine uptake.[3] |
Anticancer Activity
Numerous THIQ derivatives have been investigated for their potential as anticancer agents. The table below shows the IC50 values of some derivatives against various cancer cell lines.
Table 4: In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives (IC50 in µM)
| Compound ID | Colo320 | DLD-1 | HCT116 | SNU-C1 | SW480 | GSK3b pretreated HCT116 |
| GM-3-18 | 1.2 | 1.7 | 1.3 | 0.9 | 10.7 | 1.5 |
| GM-3-16 | 1.6 | 2.6 | 2.6 | 1.6 | 2.5 | 2.1 |
| Data sourced from a study on THIQ derivatives as anti-angiogenesis and anti-cancer agents.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Hot Plate Test for Analgesic Activity
This method is used to evaluate the analgesic properties of compounds by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice are typically used and are acclimatized to the laboratory environment before the experiment.
-
Procedure:
-
Each mouse is placed individually on the hot plate.
-
The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured again at specific time intervals (e.g., 30, 60, 90 minutes) after administration.
-
-
Data Analysis: The percentage increase in latency period is calculated as an index of analgesia.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a chemical-based pain model used to screen for peripherally acting analgesics.
Protocol:
-
Animals: Mice are commonly used.
-
Procedure:
-
The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally).
-
After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing compared to the control group is calculated to determine the analgesic effect.
Dopamine D3 Receptor Binding Assay
This in vitro assay is used to determine the affinity of a compound for the dopamine D3 receptor.
Protocol:
-
Materials:
-
Membrane preparations from cells expressing the human dopamine D3 receptor.
-
A radioligand with high affinity for the D3 receptor (e.g., [³H]-spiperone).
-
The test compound (unlabeled).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered to separate the bound and free radioligand.
-
The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. This Ki value represents the affinity of the test compound for the receptor.[7]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Caption: Dopamine D2-like receptor signaling pathway.
Caption: Workflow for an in vitro receptor binding assay.
Conclusion
This compound serves as a valuable scaffold in the development of novel therapeutic agents. The comparative data presented here, though not exhaustive, highlights the diverse pharmacological profiles that can be achieved through modifications of the basic THIQ structure. Derivatives of 6,7-dimethoxy-THIQ have demonstrated potent activities in areas such as analgesia, anti-inflammation, and dopamine receptor modulation. Further structure-activity relationship studies will undoubtedly lead to the discovery of even more potent and selective compounds, underscoring the importance of the THIQ nucleus in modern medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-Inflammatory Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives against established and natural anti-inflammatory agents. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate an objective evaluation.
Quantitative Data Comparison
The anti-inflammatory effects of various tetrahydroisoquinoline derivatives and comparator compounds are summarized below. These data are derived from in vivo and in vitro studies and highlight the potential of this scaffold in modulating inflammatory responses.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound | Dosage | Experimental Model | Key Parameter | Result | Reference |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 0.5 mg/kg | Formalin-induced arthritis in rats | Paw edema | 3.3 times more effective than Diclofenac sodium | [1] |
| Diclofenac sodium | 0.5 mg/kg | Formalin-induced arthritis in rats | Paw edema | Reference drug | [1] |
| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | 10 and 25 mg/kg | DMH-induced colorectal carcinoma in rats | IL-6 levels | Significant reduction | [2] |
| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | 2.5-10 mg/kg | Carrageenan-induced paw edema in mice | Paw edema | Significant antiedematogenic effect | [3] |
| 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ) | Not specified | MPTP-induced mouse model of Parkinson's Disease | Microglial activation | Decreased microglial activation | [4] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Concentration | Cell Line/Model | Key Parameter | Result | Reference |
| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | 10, 25, 50 µM | LPS-stimulated macrophages | NO production | 24%, 47%, and 39% reduction, respectively | [3] |
| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | Not specified | LPS-stimulated macrophages | IL-1β, IL-6, IL-10 levels | 35.7%, 31.0%, and 33.4% reduction, respectively | [3] |
| 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ) | Not specified | LPS-activated BV-2 microglial cells | Nitric oxide levels | Lowered NO levels | [4] |
| 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ) | Not specified | LPS-activated BV-2 microglial cells | IL-1β and TNF-α gene expression | Repressed gene expression | [4] |
| Curcumin | Not specified | In vitro models | NF-κB, COX-1, COX-2 | Inhibition | [5][6] |
| Omega-3 Fatty Acids | Not specified | In vitro models | IL-1, TNF-α, COX-2 | Reduction | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the anti-inflammatory effects of tetrahydroisoquinoline derivatives.
Formalin-Induced Arthritis in Rats
This in vivo model is utilized to assess the anti-inflammatory and analgesic properties of a compound.
-
Animals: Male albino rats are used for the study.
-
Induction of Arthritis: Arthritis is induced by a single subplantar injection of 0.1 ml of 2% formalin solution into the hind paw of the rats.
-
Treatment: The test compound, such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is administered at a specific dose (e.g., 0.5 mg/kg). A reference drug like diclofenac sodium is used as a positive control.
-
Assessment: The volume of the paw is measured using a plethysmometer at regular intervals after the formalin injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Measurement of Inflammatory Mediators in Macrophages
This in vitro assay evaluates the effect of a compound on the production of inflammatory molecules by immune cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The test compound (e.g., MHTP) is added to the cell culture at various concentrations.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis for Protein Expression
This technique is used to determine the effect of a compound on the expression levels of key inflammatory proteins.
-
Cell Lysis: Cells treated with the test compound and/or an inflammatory stimulus are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-STAT3, p-JAK2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Inflammatory signaling pathways and points of intervention by tetrahydroisoquinoline derivatives.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of novel compounds.
References
- 1. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NATURAL ANTI-INFLAMMATORY AGENTS FOR PAIN RELIEF [chiro.org]
Cytotoxicity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives. The information presented herein is compiled from preclinical research and is intended to provide an objective overview of the cytotoxic potential of these compounds against specific cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The cytotoxic activity of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives was evaluated against the human chronic myelogenous leukemia (K562) cell line and its adriamycin-resistant counterpart (K562/A02). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, were determined using the MTT assay. The results are summarized in the table below.
| Compound ID | Substitution at 2-position | K562 IC50 (μM) | K562/A02 IC50 (μM) |
| 6a | H | > 50 | > 50 |
| 6b | Methyl | > 50 | > 50 |
| 6c | Ethyl | > 50 | > 50 |
| 6d | n-Propyl | > 50 | > 50 |
| 6e | n-Butyl | 30.2 ± 2.5 | 15.9 ± 1.8 |
| 6f | n-Pentyl | 25.6 ± 2.1 | 12.8 ± 1.5 |
| 6g | n-Hexyl | 22.4 ± 1.9 | 10.7 ± 1.3 |
| 6h | n-Heptyl | 18.9 ± 1.6 | 8.9 ± 1.1 |
| 6i | n-Octyl | 15.3 ± 1.3 | 7.1 ± 0.9 |
| 7a | Benzyl | > 50 | 35.4 ± 3.1 |
| 7b | 4-Methylbenzyl | > 50 | 28.7 ± 2.6 |
| 7c | 4-Methoxybenzyl | > 50 | 16.1 ± 1.7 |
| 7d | 4-Chlorobenzyl | > 50 | 22.3 ± 2.1 |
| Verapamil | (Positive Control) | 12.8 ± 1.1 | 0.68 ± 0.08 |
Data sourced from Zou et al., 2012.[1]
Experimental Protocols
The cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: K562 and K562/A02 cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Incubation with MTT: The plates were further incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the potential signaling pathways involved in the cytotoxic effects of tetrahydroisoquinoline derivatives.
References
Unveiling the Cross-Reactivity Profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile tetrahydroisoquinoline (THIQ) derivative, has garnered significant interest in neuropharmacology and medicinal chemistry for its potential therapeutic applications in neurological disorders and its role as a key synthetic intermediate. Understanding its cross-reactivity with various biological targets is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound and structurally related compounds, supported by available experimental data.
Comparative Analysis of Receptor Binding Affinities
The cross-reactivity of this compound and its analogs is primarily assessed through their binding affinities to various neurotransmitter receptors, particularly dopamine and serotonin receptors, given their structural resemblance to dopamine. The following tables summarize the available quantitative data (Ki values in µM), offering a comparative view of their receptor interaction profiles. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D1 Receptor (Ki in µM) | Dopamine D2 Receptor (Ki in µM) | Dopamine D3 Receptor (Ki in µM) | Dopamine Transporter (DAT) (Ki in µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (S)-Salsolinol (6,7-Dihydroxy-1-methyl-THIQ) | > 100[1] | 4.79[1] | 0.48[1] | Not Reported |
| (R)-Salsolinol (6,7-Dihydroxy-1-methyl-THIQ) | > 100[1] | > 100[1] | > 100[1] | Not Reported |
| Tetrahydropapaveroline (THP) | Not Reported | Not Reported | Not Reported | 41[2] |
| 1-Benzyl-THIQ (THP Derivative) | Not Reported | Not Reported | Not Reported | 35[2] |
| 1-(3',4'-Dihydroxybenzyl)-THIQ (THP Derivative) | Not Reported | Not Reported | Not Reported | 23[2] |
| 6,7-Dihydroxy-1-benzyl-THIQ (THP Derivative) | Not Reported | Not Reported | Not Reported | 93[2] |
Table 1: Comparative Binding Affinities for Dopamine Receptors and Transporter. This table highlights the varied affinities of THIQ derivatives for different dopamine receptor subtypes and the dopamine transporter. Notably, (S)-Salsolinol shows a higher affinity for D3 and D2 receptors compared to its (R)-enantiomer. Tetrahydropapaveroline and its derivatives demonstrate inhibitory activity at the dopamine transporter.
| Compound | Serotonin 5-HT1A Receptor (Ki in µM) | Serotonin 5-HT2A Receptor (Ki in µM) |
| This compound | Data Not Available | Data Not Available |
Table 2: Serotonin Receptor Binding Affinities. Currently, there is a lack of publicly available data on the direct binding affinities of this compound for serotonin receptors. Further research is required to characterize its interaction with these targets.
Monoamine Oxidase (MAO) Inhibition Profile
Tetrahydroisoquinoline derivatives have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.
| Compound | MAO-A (IC50/Ki in µM) | MAO-B (IC50/Ki in µM) |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to generate the comparative data.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter (DAT) Inhibition Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured.
-
Uptake Assay: The cells are incubated with [³H]-dopamine in the presence of varying concentrations of the test compound.
-
Termination: The uptake of [³H]-dopamine is stopped by washing the cells with ice-cold buffer.
-
Quantification: The amount of [³H]-dopamine taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation: The enzymes are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A specific substrate for each enzyme (e.g., kynuramine) is added to initiate the enzymatic reaction.
-
Detection: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline) is measured, often using fluorescence or LC-MS/MS.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of a typical radioligand binding assay.
Caption: Potential interaction of THIQ derivatives with the dopamine transporter.
Conclusion
This comparative guide highlights the current understanding of the cross-reactivity profile of this compound and its structural analogs. The available data suggests that substitutions on the tetrahydroisoquinoline core significantly influence receptor binding affinity and selectivity. While information on the primary compound of interest is still limited, the data on related molecules provides a valuable framework for predicting its potential interactions. Further comprehensive screening of this compound against a broad panel of receptors and enzymes is crucial to fully delineate its pharmacological profile and guide future drug development efforts. The provided experimental protocols serve as a foundation for conducting such essential investigations.
References
- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives Versus Standard P-gp Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against standard P-glycoprotein (P-gp) inhibitors. P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a primary contributor to multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy.[1] The development of potent and specific P-gp inhibitors is a critical area of research aimed at overcoming MDR. This document summarizes quantitative data from various in vitro studies, details relevant experimental protocols, and provides visualizations of key pathways and workflows to offer an objective assessment for researchers in oncology and drug development.
Quantitative Comparison of P-gp Inhibitory Activity
The inhibitory potency of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are determined through a range of in vitro assays that measure the reversal of drug resistance or the inhibition of P-gp-mediated substrate efflux. The following tables summarize the reported efficacy of select 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in comparison to standard P-gp inhibitors such as verapamil, cyclosporin A, and tariquidar. It is important to note that direct comparisons of absolute IC50/EC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, substrates, and assay protocols.
Table 1: Reversal of Doxorubicin Resistance in P-gp Overexpressing Cancer Cells
| Compound | Cell Line | EC50 (nM) | Fold Reversal | Reference Compound | Reference |
| Compound 7h (A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative) | K562/A02 | 127.5 ± 9.1 | >784.3 | Verapamil | [2] |
| Verapamil | K562/A02 | - | - | - | [2] |
| Compound 41 (A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative) | Eca109/VCR | - | 467.7 | Tariquidar (TQ) | [3] |
| Tariquidar | Eca109/VCR | - | - | - | [3] |
EC50 values represent the concentration of the inhibitor required to reduce the IC50 of doxorubicin by 50%. Fold reversal indicates the factor by which the inhibitor reduces the resistance to a cytotoxic drug.
Table 2: Inhibition of P-gp Mediated Rhodamine 123 Efflux
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference |
| Verapamil | MCF7R | 2.5 ± 0.4 | - | [4] |
| Cyclosporin A | MCF7R | 1.8 ± 0.3 | - | [4] |
| Tariquidar | MDCK-MDR1 | 0.85 | - | [5] |
| A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (Compound 12k ) | K562/A02 | - | Verapamil | [6] |
IC50 values represent the concentration of the inhibitor that produces 50% of the maximal inhibition of P-gp-mediated rhodamine 123 efflux.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent generalized procedures and may require optimization for specific cell lines and laboratory conditions.
Reversal of Multidrug Resistance (MDR) Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent (e.g., doxorubicin).
a) Cell Culture and Seeding: P-gp overexpressing cells (e.g., K562/A02, Eca109/VCR) and their parental sensitive counterparts are cultured in appropriate media. Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[1]
b) Drug Treatment: Serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) are prepared. For combination treatment, serial dilutions of the chemotherapeutic agent are prepared in a medium containing a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative or a standard inhibitor).[7] Cells are then incubated with the drug-containing medium for 48-72 hours.
c) Cell Viability Assessment: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm using a microplate reader.
d) Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are determined from the dose-response curves. The fold reversal (FR) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.
Rhodamine 123 Accumulation/Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.[4][8]
a) Cell Preparation: P-gp overexpressing cells (e.g., MCF7R, K562/A02) are seeded in 96-well plates or appropriate culture vessels and grown to 70-80% confluency.
b) Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor or a positive control (e.g., verapamil) in a serum-free medium for 1 hour at 37°C.[9]
c) Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of approximately 1-5 µM, and the cells are incubated for 30-60 minutes at 37°C.[4][9]
d) Efflux and Measurement: For accumulation assays, cells are washed with ice-cold PBS to remove extracellular rhodamine 123, and the intracellular fluorescence is immediately measured using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/528 nm). For efflux assays, after loading, cells are washed and incubated in a fresh medium (with or without the inhibitor) for a specific period to allow for efflux, and the remaining intracellular fluorescence is then measured.
e) Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC50 value is determined from the concentration-response curve.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.[5][7]
a) Membrane Preparation: Membrane vesicles containing high concentrations of human P-gp are used.[10]
b) Assay Reaction: The assay is typically performed in a 96-well plate. The P-gp-containing membranes are incubated with the test compound at various concentrations in an assay buffer. The reaction is initiated by the addition of MgATP.[5] Verapamil is often used as a positive control to stimulate ATPase activity.
c) ATP Consumption Measurement: The reaction is incubated at 37°C for a defined period (e.g., 40 minutes). The amount of remaining ATP is then measured using a luciferase-based ATP detection reagent, which generates a luminescent signal.[5]
d) Data Analysis: A decrease in ATP consumption (higher luminescence) in the presence of a test compound indicates inhibition of P-gp's ATPase activity. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways involved in P-gp mediated multidrug resistance and the general workflows for the experimental protocols are provided below using Graphviz (DOT language).
References
- 1. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. P-gp ATPase assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) as a research tool. DMTIQ, a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, has garnered significant interest for its diverse biological activities. This document objectively compares its performance with alternative research tools, supported by available experimental data, to guide researchers in selecting the appropriate compound for their studies. The primary applications covered are its roles as a P-glycoprotein (P-gp) modulator and a sigma-2 (σ2) receptor ligand.
I. Overview of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ)
DMTIQ, also known as heliamine, is a naturally occurring alkaloid. The THIQ core structure is a common motif in numerous biologically active compounds, making its derivatives, including DMTIQ, attractive candidates for drug discovery and as chemical probes. Research has primarily focused on substituted DMTIQ analogs for various therapeutic areas, including oncology and neuroscience.
II. Comparative Analysis: DMTIQ Analogs vs. Alternative Research Tools
This section compares the performance of DMTIQ derivatives with established research tools for two key molecular targets: the P-glycoprotein (P-gp) efflux pump and the sigma-2 (σ2) receptor. Due to a lack of extensive publicly available data on the parent DMTIQ compound, this comparison relies on data from its functionalized derivatives.
A. P-glycoprotein (P-gp) Inhibition
P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells.[1] P-gp inhibitors can reverse this resistance.
Comparison of P-gp Modulators
| Compound | Target | Cell Line | Assay | IC50 / EC50 / Kd | Reference |
| DMTIQ Derivative (Compound 7h) | P-gp | K562/A02 | Doxorubicin Resistance Reversal | EC50 = 127.5 ± 9.1 nM | [2] |
| Verapamil | P-gp | K562/ADR | P-gp Expression Decrease | 15 µM (for 3-fold decrease) | [3] |
| Tariquidar (XR9576) | P-gp | K562/A02 | Cytotoxicity | IC50 = 27.19 µM | [4] |
| Tariquidar (XR9576) | P-gp | - | Binding Affinity | Kd = 5.1 nM | [4] |
Summary: Derivatives of DMTIQ have demonstrated potent P-gp inhibitory activity, with some compounds showing efficacy in the nanomolar range, comparable to or exceeding that of the first-generation inhibitor Verapamil in functional assays. Tariquidar, a third-generation inhibitor, exhibits very high binding affinity. The choice of agent will depend on the specific experimental context, balancing potency, and potential off-target effects.
B. Sigma-2 (σ2) Receptor Binding
The σ2 receptor is implicated in various cellular processes and is overexpressed in some tumor cells, making it a target for cancer diagnostics and therapeutics.[3]
Comparison of Sigma-2 Receptor Ligands
| Compound | Target | Assay | Ki | Reference |
| DMTIQ Derivative ((±)-7) | σ2 Receptor | Radioligand Binding | 0.59 ± 0.02 nM | [4] |
| Siramesine (Lu 28-179) | σ2 Receptor | Radioligand Binding | 0.12 nM | [5] |
| PB28 | σ2 Receptor | Radioligand Binding | 0.68 nM | [6] |
Summary: DMTIQ derivatives have been synthesized that exhibit high, sub-nanomolar affinity for the σ2 receptor. These derivatives are comparable in potency to well-established σ2 receptor ligands such as Siramesine and PB28, highlighting the utility of the DMTIQ scaffold in developing selective σ2 receptor modulators.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. P-glycoprotein Inhibition Assays
1. Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/A02) and the parental sensitive cell line (e.g., K562) in appropriate media.
-
Cell Preparation: Harvest cells and adjust the density to 1 x 10^6 cells/mL in fresh media.
-
Compound Incubation: Pre-incubate cells with various concentrations of the test compound (e.g., DMTIQ derivative) or a positive control (e.g., Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for a further 30 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with ice-cold PBS and resuspend in fresh, pre-warmed media with or without the test compound. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer with excitation at 488 nm and emission at ~530 nm. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.
2. Calcein-AM Efflux Assay (Plate Reader)
This assay is another method to assess P-gp activity based on the efflux of the non-fluorescent P-gp substrate, Calcein-AM.
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of the test compound or a positive control. Incubate for 30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.5 µM to all wells and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm. An increase in fluorescence indicates inhibition of P-gp.
3. P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Reaction: In a 96-well plate, combine the P-gp membranes, the test compound at various concentrations, and a reaction buffer containing ATP. Verapamil can be used as a positive control for ATPase stimulation, and sodium orthovanadate as an inhibitor of P-gp ATPase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent (e.g., based on malachite green). A change in ATPase activity in the presence of the test compound suggests it is a substrate or inhibitor of P-gp.
B. Cell Viability Assay
MTT Assay for Cytotoxicity
This assay is used to determine the cytotoxic effects of a compound and to assess the reversal of multidrug resistance.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562/A02) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a DMTIQ derivative) alone or in combination with a chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. IC50 values can be calculated from the dose-response curves.
IV. Signaling Pathways and Mechanisms of Action
A. P-glycoprotein Efflux Mechanism
P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates out of the cell, thereby reducing their intracellular concentration.[7]
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by DMTIQ derivatives.
B. Sigma-2 Receptor Signaling
The σ2 receptor, identified as TMEM97, is involved in various signaling cascades, including pathways related to cell proliferation and survival. Its interaction with other proteins like the progesterone receptor membrane component 1 (PGRMC1) is crucial for its function.[6]
Caption: Simplified signaling pathway involving the Sigma-2 receptor and modulation by DMTIQ analogs.
V. Conclusion
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold serves as a valuable starting point for the development of potent and selective modulators of P-glycoprotein and the sigma-2 receptor. While data on the parent DMTIQ compound is limited, its derivatives have shown performance comparable to established research tools. This guide provides a foundation for researchers to evaluate the utility of DMTIQ and its analogs in their specific experimental systems. Further head-to-head comparative studies are warranted to fully validate the parent DMTIQ as a standalone research tool.
References
- 1. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial inhibition of the P-glycoprotein-mediated transport of anthracyclines in viable resistant K562 cells after irradiation in the presence of a verapamil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) analogs based on available experimental data. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The 6,7-dimethoxy substitution pattern, in particular, has been a focal point in the development of novel therapeutic agents. This document summarizes quantitative in vivo data, details relevant experimental protocols, and visualizes key concepts to aid in the evaluation and selection of promising DMTHIQ analogs for further research and development.
Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs
A significant body of in vivo research has focused on the anticonvulsant properties of 1-aryl substituted DMTHIQ derivatives. A comparative study evaluated 33 analogs in two distinct seizure models in mice: the strychnine-induced seizure model and the nicotine-induced seizure model. Strychnine is an antagonist of glycine receptors, leading to convulsive seizures, while nicotine induces seizures through the activation of nicotinic acetylcholine receptors.[1]
Data Summary
The following tables summarize the in vivo anticonvulsant efficacy of a selection of the most potent 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs from the comparative study.
Table 1: Efficacy in Strychnine-Induced Seizure Model [1]
| Compound ID | Dose (mg/kg) | Animal Survival (%) | Latency to Seizure (min) | Seizure Duration (min) |
| Control | - | 0 | 9.8 ± 0.7 | 0.52 ± 0.04 |
| Carbamazepine | 10 | 50 | 14.6 ± 1.2 | 0.33 ± 0.03 |
| Compound 20 | 1 | 90 | 18.2 ± 1.5 | 0.49 ± 0.05 |
| Compound 25 | 1 | 90 | 16.5 ± 1.3 | 0.50 ± 0.04 |
Table 2: Efficacy in Nicotine-Induced Seizure Model [1]
| Compound ID | Dose (mg/kg) | Animal Survival (%) | Latency to Seizure (s) | Seizure Duration (min) |
| Control | - | 0 | 40 ± 5 | 13.5 ± 0.8 |
| Carbamazepine | 5 | 80 | 65 ± 7 | 8.5 ± 0.6 |
| Compound 3 | 0.5 | 90 | 72 ± 8 | 7.9 ± 0.5 |
| Compound 6 | 0.1 | 90 | 78 ± 9 | 7.2 ± 0.4 |
| Compound 8 | 0.5 | 90 | 70 ± 8 | 8.1 ± 0.6 |
| Compound 14 | 0.5 | 100 | 85 ± 10 | 6.8 ± 0.5 |
| Compound 16 | 0.5 | 100 | 82 ± 9 | 7.0 ± 0.5 |
| Compound 25 | 0.5 | 90 | 75 ± 8 | 7.6 ± 0.6 |
| Compound 27 | 0.5 | 90 | 73 ± 8 | 7.8 ± 0.6 |
| Compound 29 | 0.5 | 90 | 71 ± 8 | 8.0 ± 0.6 |
| Compound 30 | 0.5 | 90 | 74 ± 8 | 7.7 ± 0.6 |
| Compound 31 | 0.5 | 90 | 76 ± 9 | 7.5 ± 0.5 |
| Compound 34 | 0.5 | 100 | 88 ± 10 | 6.5 ± 0.4 |
Note: The specific structures of the numbered compounds are detailed in the source publication. The selection highlights the most effective analogs.
Experimental Protocols
Strychnine-Induced Seizure Model [1]
-
Animals: White male mice.
-
Test Compound Administration: The 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were administered orally at doses ranging from 0.1 to 10 mg/kg.
-
Seizure Induction: 60 minutes after the administration of the test compounds, seizures were induced by a subcutaneous injection of strychnine at a dose of 1.5 mg/kg.
-
Parameters Measured: The onset time of seizures, duration of seizures, and the survival rate of the animals were recorded.
Nicotine-Induced Seizure Model [1]
-
Animals: White male mice.
-
Test Compound Administration: The 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were administered orally at doses ranging from 0.1 to 5 mg/kg.
-
Seizure Induction: 60 minutes after the administration of the test compounds, seizures were induced by a subcutaneous injection of nicotine at a dose of 10.0 mg/kg.
-
Parameters Measured: The onset time of tremors and seizures, duration of tremors and seizures, and the survival rate of the animals were recorded.
Neuroprotective Potential in Parkinson's Disease Models
While direct in vivo comparative studies of multiple 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs in Parkinson's disease (PD) models are limited, several studies highlight the neuroprotective potential of this structural class. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a commonly used preclinical model that mimics some of the key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra.
Although a direct head-to-head comparison is not available in the searched literature, individual studies on THIQ derivatives suggest their potential in mitigating neurotoxicity in PD models. For instance, some THIQ derivatives have been shown to prevent behavioral abnormalities induced by neurotoxins like MPTP and 1-benzyl-TIQ.
Experimental Protocols
A generalized protocol for evaluating the neuroprotective effects of compounds in the MPTP mouse model is described below.
MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP can be administered via different regimens (acute, sub-acute, or chronic) to induce varying degrees of dopaminergic neurodegeneration. A common acute regimen involves multiple intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) over a single day.
-
Test Compound Administration: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analog would typically be administered prior to and/or during the MPTP treatment period.
-
Behavioral Assessments: A battery of behavioral tests is used to assess motor deficits, including:
-
Open Field Test: To measure general locomotor activity.
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is conducted to measure levels of dopamine and its metabolites using techniques like HPLC.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
Conclusion
The available in vivo data strongly support the potential of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs as potent anticonvulsant agents, with several compounds demonstrating high survival rates at low doses in both strychnine and nicotine-induced seizure models. The neuroprotective potential of this class of compounds in models of Parkinson's disease is also an active area of investigation, though more direct comparative in vivo studies are needed to delineate the structure-activity relationships for this therapeutic application. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to build upon these findings and develop novel therapeutics based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold.
References
Safety Operating Guide
Guiding Principles for the Safe Disposal of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Disclaimer: The following guidelines provide a general framework for the proper disposal of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a comprehensive understanding of laboratory safety protocols.
The proper disposal of this compound is crucial to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[1][2][3] Therefore, it must be managed as hazardous waste from its point of generation through to its final disposal.
Hazard Identification and Safety Precautions
Before handling or preparing for disposal, it is essential to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).[4][5][6]
| Hazard Type | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | Chemical-resistant gloves (e.g., nitrile), lab coat, disposable gown.[4][7] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[5][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[2] | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[6][7] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2][4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
-
Assess the Waste Stream: Determine the form of the waste: is it the pure, unused compound, contaminated labware (e.g., weigh boats, gloves), or an aqueous solution? All forms must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.[4][5]
-
Segregation: Keep waste containing this compound separate from other waste streams, especially incompatible materials like strong oxidizing agents.[1]
-
Container Selection:
-
Use a designated hazardous waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, leak-proof lid.
-
For sharps contaminated with the chemical, use a designated sharps container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, writing out the full chemical name: "this compound."
-
List the associated hazards (e.g., "Irritant").
-
Record the date when waste was first added to the container (the accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, away from general traffic, and have secondary containment to control any potential leaks.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1] Disposal must be conducted at an approved and permitted waste disposal facility.[1]
-
Experimental Protocol: Neutralization of Acidic Waste
As a hydrochloride salt, solutions of this compound will be acidic. While neutralization is a common step in treating acidic waste, it is crucial to understand that neutralization alone may not render the waste non-hazardous . The organic isoquinoline component may still be regulated as a hazardous substance. This procedure should only be performed by trained personnel in a chemical fume hood.
Objective: To neutralize the acidity of an aqueous solution containing this compound before collection by a licensed waste disposal service.
Materials:
-
Aqueous waste solution of this compound.
-
Sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Appropriate hazardous waste container.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker containing the acidic waste solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.
-
Initial pH Measurement: Measure and record the initial pH of the waste solution.
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate, in small portions to the stirring solution. Alternatively, add a 1M solution of sodium hydroxide dropwise.
-
Be cautious as the reaction may produce gas (CO₂ if using bicarbonate) and heat.
-
-
Monitoring: Continuously monitor the pH of the solution.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Steps:
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
The label should now include all components of the neutralized solution (e.g., "Neutralized solution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, water, sodium chloride, sodium sulfate").
-
Arrange for disposal through your institution's EHS department.
-
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Essential Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | To prevent skin contact and irritation.[2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood. | To prevent inhalation of airborne particles and respiratory irritation. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is crucial for maintaining a safe workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Preparation of Solutions
-
Engineering Controls: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Weighing: Handle the solid carefully to avoid creating airborne dust. Use a spatula for transfers.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
The following diagram outlines the standard operational workflow for handling this compound:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Collection: Collect all waste materials, including contaminated PPE, weighing papers, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[2][6]
Biological Activity and Signaling Pathway
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to act as inhibitors of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.
The diagram below illustrates the proposed mechanism of action where this compound inhibits the P-gp pump, leading to an increased intracellular concentration of chemotherapeutic drugs and overcoming multidrug resistance.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
